TPT-004
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H20N6O3S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
3-ethyl-8-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-7-(oxetan-3-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H20N6O3S/c1-3-23-15-14(16(25)21-17(23)26)24(6-11-8-27-9-11)13(20-15)4-12-7-22-5-10(2)28-18(22)19-12/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,21,25,26) |
Clave InChI |
FJDRFUYWOVFIPP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=C(SC4=N3)C)CC5COC5 |
Origen del producto |
United States |
Foundational & Exploratory
TPT-004: A Novel Tryptophan Hydroxylase Inhibitor for Serotonin-Modulated Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TPT-004 is a next-generation, potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. With a novel dual-binding mechanism targeting both the substrate and cofactor pockets of TPH1, this compound exhibits nanomolar potency and a favorable selectivity profile. Preclinical studies have demonstrated its therapeutic potential in models of pulmonary arterial hypertension (PAH) and colorectal cancer, driven by the reduction of peripheral serotonin levels. This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction: The Role of Peripheral Serotonin and TPH1 Inhibition
The enzyme tryptophan hydroxylase exists in two isoforms: TPH2, which is primarily expressed in the central nervous system and governs the production of serotonin as a neurotransmitter, and TPH1, which is found in peripheral tissues, such as the gut and pulmonary vasculature.[1] Overproduction of peripheral serotonin by TPH1 is implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension and various cancers.[2] In PAH, elevated serotonin levels contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation in the pulmonary arteries.[2] In colorectal cancer, serotonin can promote tumor growth and metastasis.[3]
This compound is a novel therapeutic agent developed by Trypto Therapeutics designed to selectively inhibit TPH1, thereby reducing the production of peripheral serotonin and mitigating its pathological effects.[2] Its unique mechanism of action, which involves simultaneous binding to the tryptophan and tetrahydrobiopterin (BH4) cofactor binding pockets of TPH1, distinguishes it from other TPH inhibitors.[2][4]
Mechanism of Action
This compound is a xanthine-imidazothiazole derivative that acts as a potent inhibitor of TPH1.[3] Unlike competitive inhibitors that target either the substrate or cofactor binding site, this compound employs an enhanced dual-binding mode.[2][4] This allows for a more potent and potentially more selective inhibition of the enzyme's activity. By blocking the catalytic function of TPH1, this compound effectively reduces the synthesis of 5-hydroxytryptophan (5-HTP), the precursor to serotonin, in peripheral tissues.[1] This leads to a decrease in circulating serotonin levels, thereby addressing the serotonin-dependent disease mechanisms.
Quantitative Preclinical Data
The preclinical development program for this compound has yielded significant quantitative data across in vitro and in vivo models, demonstrating its potency, selectivity, and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| TPH1 | 0.077 | Enzymatic Assay | [3] |
| TPH2 | 0.016 | Enzymatic Assay | [3] |
| Intracellular Serotonin | 0.952 | BON Cells | [3] |
| Phenylalanine Hydroxylase (PAH) | 0.4035 | Enzymatic Assay | [5] |
| Tyrosine Hydroxylase (TH) | 1.359 | Enzymatic Assay | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Dose (mg/kg) | Oral Bioavailability (%) | Plasma Half-life (h) | Reference |
| Mouse | Oral | 50 | 41.3 | 1.76 | [3] |
| Mouse | Intravenous | 10 | - | - | [3] |
| Rat | Oral | 20 | - | 4.48 | [3] |
| Rat | Oral | 50 | - | 3.41 | [3] |
Table 3: Efficacy of this compound in the Sugen-Hypoxia Rat Model of Pulmonary Arterial Hypertension
| Parameter | SuHx + Vehicle | SuHx + this compound (20 mg/kg/day) | P-value | Reference |
| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 | 0.0289 | [4] |
| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | 0.0251 | [4] |
| Right Ventricular Systolic Pressure (mmHg) | 79.1 | 62.8 | 0.0276 | [4] |
| Right Ventricular Wall Thickness | - | 7% reduction | 0.0479 | [4] |
| Survival Rate (%) | 83.3 | 91.7 | - | [4] |
| RV Systolic Pressure (mmHg) - Inhalation | 67.25 | 51.47 | <0.0001 | [6] |
| RV Ejection Fraction (%) - Inhalation | 47.9 | 66.8 | <0.0001 | [6] |
Table 4: Efficacy of this compound in the MC38 Mouse Colon Carcinoma Model
| Treatment | Dose (mg/kg/day) | Outcome | Reference |
| This compound | 100 | Significantly reduced tumor growth and absolute tumor volume | [3] |
Detailed Experimental Protocols
In Vitro TPH1 Enzymatic Activity Assay
This protocol is a general representation of a TPH1 enzymatic assay and may require optimization for specific experimental setups.
-
Objective: To determine the in vitro inhibitory potency of this compound on human TPH1.
-
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride (BH4) (cofactor)
-
Ferrous ammonium sulfate
-
Catalase
-
Assay buffer (e.g., 40 mM HEPES, pH 7.0, 200 mM ammonium sulfate)
-
This compound (or other test compounds) dissolved in DMSO
-
Quenching solution (e.g., 2% acetic acid in ethanol)
-
384-well plates
-
-
Procedure:
-
Prepare a master mix of the assay buffer containing ferrous ammonium sulfate and catalase.
-
Serially dilute this compound in DMSO.
-
Add the diluted this compound to the wells of the 384-well plate.
-
Add the TPH1 enzyme to the wells.
-
Initiate the reaction by adding a mixture of L-tryptophan and BH4.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the production of 5-hydroxytryptophan (5-HTP) using a suitable detection method, such as fluorescence or LC-MS/MS.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[3]
-
Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension
This model is a well-established and clinically relevant model for severe PAH.
-
Objective: To evaluate the in vivo efficacy of this compound in a model of severe PAH.
-
Animal Model: Male Sprague Dawley rats.[4]
-
Procedure:
-
On day 0, administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[4]
-
Immediately following the injection, expose the rats to chronic hypoxia (10% O2) for 3 weeks.[4]
-
After the 3-week hypoxia period, return the rats to normoxia.
-
Initiate daily oral treatment with this compound (e.g., 20 mg/kg/day) or vehicle control for a duration of 5 weeks.[4]
-
At the end of the treatment period, perform hemodynamic measurements via right heart catheterization to assess parameters such as mean pulmonary artery pressure, right ventricular systolic pressure, and cardiac output.[4]
-
Harvest heart and lungs for histological analysis to assess right ventricular hypertrophy and pulmonary vascular remodeling.[4]
-
MC38 Syngeneic Mouse Colon Carcinoma Model
This model is commonly used to evaluate the efficacy of anti-cancer agents in an immunocompetent setting.
-
Objective: To assess the anti-tumor efficacy of this compound in a model of colorectal cancer.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Subcutaneously implant MC38 colon carcinoma cells into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Initiate daily oral treatment with this compound (e.g., 100 mg/kg/day) or vehicle control.[3]
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis.
-
Signaling Pathways and Downstream Effects
The inhibition of TPH1 by this compound leads to a reduction in peripheral serotonin, which in turn modulates several downstream signaling pathways implicated in disease pathogenesis. RNA sequencing analysis from preclinical models suggests that this compound treatment leads to changes in gene expression related to:
-
Reduced Cell Motility and Migration: This is particularly relevant in the context of cancer metastasis.[6]
-
Suppressed Extracellular Matrix Remodeling: This can contribute to the reversal of vascular remodeling in PAH.[6]
-
Modulation of the Immune Response: Serotonin is known to have immunomodulatory effects, and its reduction can alter the inflammatory landscape.[6]
-
Suppression of Pulmonary Vascular Remodeling: This is achieved through the modulation of proliferation, apoptosis, and homeostasis of vascular cells.[6]
Conclusion and Future Directions
This compound has emerged as a promising therapeutic candidate with a novel mechanism of action for the treatment of diseases driven by excess peripheral serotonin. The robust preclinical data in models of pulmonary arterial hypertension and colorectal cancer provide a strong rationale for its continued development. Future work will focus on completing the necessary studies for an Investigational New Drug (IND) application and advancing this compound into clinical trials to evaluate its safety and efficacy in human patients.[2] The unique dual-binding properties and potent inhibition of TPH1 position this compound as a potentially best-in-class therapeutic for a range of serotonin-dependent disorders.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases - TO H5*: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 3. frontiersin.org [frontiersin.org]
- 4. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor this compound Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
TPT-004: A Technical Guide to its TPH1 and TPH2 Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory potency of TPT-004 against tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2), the rate-limiting enzymes in serotonin biosynthesis. This compound is a novel, potent, and selective inhibitor of tryptophan hydroxylases, with potential therapeutic applications in conditions associated with peripheral serotonin overproduction.
Core Data Summary
The inhibitory activity of this compound against both TPH isoforms has been quantified through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Enzyme | Inhibitory Potency (IC50) | Reference |
| TPH1 | 77 nM | [1] |
| TPH2 | 16 nM | [1] |
Mechanism of Action
This compound is a xanthine-imidazothiazole derivative that acts as a dual inhibitor, targeting both the tryptophan substrate and the tetrahydrobiopterin (BH4) cofactor binding sites of TPH1. This tripartite binding mode, which also involves chelation of the catalytic iron ion, distinguishes it from other TPH inhibitors and contributes to its high potency.[2]
Experimental Protocols
TPH1 and TPH2 Enzymatic Inhibition Assay
The inhibitory potency of this compound against recombinant human TPH1 and TPH2 was determined using a fluorescence-based enzymatic assay. The following protocol is based on methodologies described for high-throughput screening of TPH inhibitors.[2]
Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
This compound (or other test compounds)
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl, 10% glycerol, and 0.5 mM TCEP)
-
Catalase
-
Ferrous ammonium sulfate
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Enzyme Preparation: Recombinant TPH1 or TPH2 enzyme is diluted in the assay buffer to the desired concentration.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing L-tryptophan and BH4 at concentrations around their respective Km values to ensure sensitive detection of competitive inhibitors. Catalase and ferrous ammonium sulfate are also included.
-
Assay Execution:
-
The serially diluted this compound is added to the wells of the microplate.
-
The diluted enzyme (TPH1 or TPH2) is then added to the wells.
-
The reaction is initiated by the addition of the reaction mixture.
-
Control wells include a positive control (enzyme and substrates without inhibitor) and a negative control (substrates without enzyme).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Fluorescence Measurement: The production of 5-hydroxytryptophan (5-HTP) is measured by detecting its intrinsic fluorescence using a microplate reader with excitation and emission wavelengths optimized for 5-HTP (e.g., ~300 nm excitation and ~340 nm emission).
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition for each this compound concentration is calculated relative to the positive control. The IC50 value is then determined by fitting the concentration-response data to a suitable nonlinear regression model.
Cellular Serotonin Reduction Assay in BON Cells
The ability of this compound to inhibit serotonin production in a cellular context was assessed using the human carcinoid BON cell line, which endogenously expresses TPH1.
Materials:
-
Human carcinoid BON cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
This compound
-
Lysis buffer
-
Serotonin quantification kit (e.g., ELISA or LC-MS/MS based)
Procedure:
-
Cell Culture: BON cells are seeded in multi-well plates and cultured until they reach a desired confluency.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24-72 hours) to allow for the inhibition of serotonin synthesis.
-
Cell Lysis: After incubation, the cells are washed and then lysed to release intracellular contents, including serotonin.
-
Serotonin Quantification: The concentration of serotonin in the cell lysates is determined using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The serotonin levels in the this compound-treated cells are compared to the vehicle-treated control cells to determine the dose-dependent reduction in serotonin production. The IC50 value for cellular serotonin reduction can then be calculated.
Visualizations
Serotonin Biosynthesis Pathway and this compound Inhibition
Caption: this compound inhibits the conversion of L-Tryptophan to 5-HTP by TPH1 and TPH2.
Experimental Workflow for TPH Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of this compound on TPH enzymes.
Logical Relationship of this compound's Dual Inhibition Mechanism
Caption: this compound simultaneously interacts with the substrate, cofactor, and catalytic sites of TPH1.
References
TPT-004: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-004 is a novel, next-generation small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2] Developed by Trypto Therapeutics GmbH, this compound has emerged as a promising therapeutic candidate for serotonin-dependent diseases, with a primary focus on Pulmonary Arterial Hypertension (PAH) and potential applications in colorectal cancer.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and data presented for scientific and research use.
This compound belongs to a class of xanthine-imidazopyridine and -imidazothiazole derivatives.[1] Its mechanism of action involves the potent and selective inhibition of TPH1, the peripheral isoform of the enzyme, thereby reducing the pathological overproduction of serotonin in the body.[1][2] This targeted approach aims to mitigate the adverse effects of excessive serotonin signaling while minimizing central nervous system effects.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory potency, pharmacokinetic properties, and in vivo efficacy.
| Parameter | Value | Species | Assay Conditions | Reference |
| TPH1 IC50 | 77 nM | Human | in vitro enzymatic assay | [3] |
| TPH2 IC50 | 16 nM | Human | in vitro enzymatic assay | [3] |
| BON Cell IC50 | 952 nM | Human | Intracellular serotonin reduction |
| Parameter | Value | Species | Dosing Route | Reference |
| Oral Bioavailability | 41.3% | Mouse | 50 mg/kg | |
| Oral Half-life | 1.76 h | Mouse | 50 mg/kg | |
| Oral Half-life | 4.48 h | Rat | 20 mg/kg | |
| Oral Half-life | 3.41 h | Rat | 50 mg/kg |
| Efficacy Endpoint | Result | Animal Model | Treatment Regimen | Reference |
| Tumor Growth Reduction | Significant | MC38 mouse colon carcinoma | 100 mg/kg/day | [3] |
| Reduction in Mean Pulmonary Artery Pressure | Significant | Sugen-Hypoxia induced PAH (rat) | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the serotonin synthesis pathway targeted by this compound and a general workflow for its synthesis and evaluation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined in the supplementary information of Specker, E. et al., J. Med. Chem. 2023, 66 (21), pp 14866–14896. The synthesis involves a multi-step sequence starting from commercially available materials.
Note: The following is a generalized representation. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, please refer to the aforementioned publication's supporting information.
-
Synthesis of the Xanthine Core: The synthesis typically begins with the appropriate derivatization of a xanthine precursor. This involves alkylation at the N1 and N3 positions.
-
Introduction of the Imidazothiazole Moiety: A key step is the construction of the imidazothiazole ring system, which is then coupled to the xanthine core. This is often achieved through a condensation reaction followed by cyclization.
-
Final Coupling and Deprotection: The final steps involve the coupling of the side chains and any necessary deprotection steps to yield the final this compound molecule.
-
Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
TPH1 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against TPH1.
-
Reagents and Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., HEPES or Tris-HCl)
-
This compound (test compound)
-
96-well microplates
-
Plate reader for fluorescence or HPLC system for product detection
-
-
Assay Procedure: a. A reaction mixture is prepared containing the assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan. b. This compound is added to the wells of a 96-well plate at various concentrations. Control wells receive vehicle (e.g., DMSO). c. The recombinant TPH1 enzyme is added to the wells. d. The reaction is initiated by the addition of the cofactor, BH4. e. The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration. f. The reaction is stopped by the addition of a quenching solution (e.g., perchloric acid). g. The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified. This can be done either by measuring the native fluorescence of 5-HTP or by using an HPLC-based method for separation and detection. h. The IC50 value, the concentration of this compound that inhibits 50% of the TPH1 activity, is calculated from the dose-response curve.
MC38 Mouse Colon Carcinoma Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a syngeneic mouse model of colon cancer.
-
Animals and Cell Line:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 murine colon adenocarcinoma cell line
-
-
Tumor Implantation: a. MC38 cells are cultured in appropriate media. b. On the day of implantation, cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel). c. A specific number of cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.
-
Treatment: a. Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. b. This compound is formulated in a suitable vehicle for oral administration (e.g., gavage). c. The treatment group receives daily oral doses of this compound (e.g., 100 mg/kg). The control group receives the vehicle alone.
-
Efficacy Evaluation: a. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2. b. Body weight of the mice is monitored as an indicator of toxicity. c. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. d. The tumor growth inhibition (TGI) is calculated to determine the efficacy of this compound.
Conclusion
This compound is a potent and selective TPH1 inhibitor with a promising preclinical profile for the treatment of diseases driven by peripheral serotonin overproduction. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this novel therapeutic agent. Further investigation into its clinical efficacy and safety is warranted.
References
TPT-004: A Technical Guide to its Role in Peripheral Serotonin Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TPT-004, a novel and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis. By targeting TPH1, this compound effectively reduces the production of serotonin outside of the central nervous system, a mechanism with significant therapeutic potential in a range of disorders characterized by excessive peripheral serotonin. This document details the mechanism of action of this compound, summarizes key preclinical data, outlines experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.
Introduction: The Role of Peripheral Serotonin
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse physiological functions. While its role as a neurotransmitter in the central nervous system (CNS) is well-established, approximately 95% of the body's serotonin is produced peripherally, primarily by enterochromaffin cells in the gut.[1] Peripheral serotonin is involved in a wide array of processes, including gastrointestinal motility, vasoconstriction, inflammation, and platelet aggregation.[2] Dysregulation of peripheral serotonin has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH), carcinoid syndrome, and inflammatory and fibrotic conditions.[3][4]
The synthesis of peripheral serotonin is initiated by the enzyme tryptophan hydroxylase 1 (TPH1), which converts L-tryptophan to 5-hydroxytryptophan (5-HTP).[2] This makes TPH1 a key therapeutic target for modulating peripheral serotonin levels without affecting central serotonin, which is synthesized by the distinct TPH2 isoform.[3] this compound is a next-generation, potent, and selective TPH1 inhibitor designed to reduce pathologically high peripheral serotonin synthesis.[3]
Mechanism of Action of this compound
This compound is a xanthine-imidazopyridine derivative that acts as a highly potent inhibitor of TPH1.[3] Its mechanism of action involves binding to the catalytic site of the TPH1 enzyme, thereby preventing the conversion of tryptophan to 5-HTP, the rate-limiting step in serotonin biosynthesis. This leads to a significant reduction in the production of peripheral serotonin.
Signaling Pathway of Peripheral Serotonin Synthesis and this compound Inhibition
The following diagram illustrates the biochemical pathway of peripheral serotonin synthesis and the point of intervention for this compound.
Caption: this compound inhibits TPH1, blocking serotonin synthesis.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data available for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value | Reference |
| TPH1 (human, recombinant) | Enzymatic Assay | 77 nM | [3] |
| TPH2 (human, recombinant) | Enzymatic Assay | 16 nM | [3] |
| Intracellular Serotonin | BON Cell Assay | 952 nM | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Dose | Oral Bioavailability | Plasma Half-life | Reference |
| Mouse | Oral | 50 mg/kg | 41.3% | 1.76 h | [5] |
| Rat | Oral | 20 mg/kg | Not Reported | 4.48 h | [5] |
| Rat | Oral | 50 mg/kg | Not Reported | 3.41 h | [5] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension
| Parameter | Treatment Group | Value | % Change vs. Vehicle | p-value | Reference |
| Mean Pulmonary Artery Pressure | Vehicle | 48.9 mm Hg | - | - | [1] |
| This compound (20 mg/kg/day) | 41.2 mm Hg | ↓ 16% | 0.0289 | [1] | |
| Systolic Pulmonary Artery Pressure | Vehicle | 79.2 mm Hg | - | - | [1] |
| This compound (20 mg/kg/day) | 63.4 mm Hg | ↓ 20% | 0.0251 | [1] | |
| Right Ventricular Systolic Pressure | Vehicle | 79.1 mm Hg | - | - | [1] |
| This compound (20 mg/kg/day) | 62.8 mm Hg | ↓ 20% | 0.0276 | [1] |
Note: While preclinical studies confirm that this compound reduces peripheral serotonin levels in vivo, specific percentage reductions in blood or tissue are not consistently reported in the reviewed literature.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.
In Vitro TPH1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TPH1.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
This compound (test compound)
-
Assay buffer and necessary co-factors
-
Detection reagents
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the recombinant TPH1 enzyme with the various concentrations of this compound and incubate for a predefined period.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or HPLC).
-
Plot the enzyme activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the TPH1 enzyme activity, using non-linear regression analysis.
In Vivo Evaluation in a Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension
Objective: To assess the therapeutic efficacy of this compound in a well-established animal model of PAH.
Model: The Sugen-hypoxia (SuHx) model in rats is used to induce severe PAH that closely mimics the human disease.
Protocol:
-
Induction of PAH:
-
Administer a single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) to male Sprague-Dawley rats.
-
House the rats in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks to induce pulmonary vascular remodeling.
-
Return the rats to normoxic conditions for a subsequent period to allow for the development of severe PAH.
-
-
Treatment:
-
Randomize the rats into treatment groups: vehicle control and this compound.
-
Administer this compound orally at a specified dose (e.g., 20 mg/kg/day) for a defined duration (e.g., 5 weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, perform hemodynamic measurements, including right ventricular systolic pressure and mean pulmonary arterial pressure, via right heart catheterization.
-
Conduct echocardiography to assess right ventricular function.
-
Harvest lung and heart tissues for histological analysis to evaluate pulmonary vascular remodeling and right ventricular hypertrophy.
-
Measure serotonin levels in blood and/or tissue samples to confirm the pharmacodynamic effect of this compound.
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical preclinical development workflow for a TPH1 inhibitor like this compound.
Caption: A typical preclinical workflow for a TPH1 inhibitor.
Conclusion
This compound is a promising therapeutic agent that selectively targets peripheral serotonin synthesis through the potent inhibition of TPH1. Preclinical data have demonstrated its ability to effectively reduce serotonin levels and show efficacy in a relevant animal model of pulmonary arterial hypertension. The favorable pharmacokinetic profile of this compound further supports its potential for clinical development. Further investigation is warranted to fully elucidate its therapeutic applications in various diseases driven by peripheral serotonin dysregulation.
References
- 1. Microbiota influence on behavior: Integrative analysis of serotonin metabolism and behavioral profile in germ-free mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Tryptophan-Synthesizing Bacteria Enhance Intestinal Serotonin Signalin" by Theresa Bettina Legan [scholarworks.uvm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Trypto Therapeutics [tryptotherapeutics.com]
- 5. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
TPT-004: A Technical Guide to its Biological Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPT-004 is a novel, potent, orally active small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. With demonstrated efficacy in preclinical cancer models, this compound is emerging as a promising therapeutic candidate. This technical guide provides an in-depth overview of the biological targets of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The guide also includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in oncology.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, has been increasingly implicated in the pathophysiology of cancer. Elevated levels of peripheral serotonin have been shown to contribute to tumor growth, proliferation, and invasion. Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the biosynthesis of serotonin. The existence of two isoforms, TPH1 and TPH2, allows for the separate regulation of peripheral and central serotonin pools, respectively. This compound, developed by Trypto Therapeutics GmbH, is a potent inhibitor of both TPH1 and TPH2, with a favorable pharmacokinetic profile and demonstrated anti-tumor activity in preclinical models of colorectal cancer. This document serves as a technical resource for researchers and drug development professionals interested in the biological targets and mechanisms of this compound in cancer.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of TPH, leading to a reduction in serotonin production. This depletion of serotonin in the tumor microenvironment is hypothesized to impact cancer cells through multiple downstream mechanisms.
Direct Inhibition of Tryptophan Hydroxylase
This compound is a highly potent inhibitor of both TPH1 and TPH2 isoforms. By blocking the catalytic activity of these enzymes, this compound effectively reduces the synthesis of serotonin from its precursor, L-tryptophan.
Attenuation of Pro-Tumorigenic Serotonin Signaling
Serotonin has been shown to promote cancer cell proliferation and survival by activating downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. By reducing the bioavailability of serotonin, this compound is expected to attenuate the activation of these critical pro-survival pathways in cancer cells.
dot
Caption: Proposed mechanism of action for this compound in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Line | Assay | Reference |
| TPH1 | 0.077 | - | Enzyme Inhibition Assay | [1] |
| TPH2 | 0.016 | - | Enzyme Inhibition Assay | [1] |
| Intracellular Serotonin | 0.952 | BON cells | Serotonin Level Measurement | [1] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Colon Carcinoma Model (MC38)
| Treatment Group | Dosage | Tumor Growth Reduction | Effect on Body Weight | Reference |
| This compound | 100 mg/kg/day | Significant reduction in tumor growth and absolute tumor volume | No relevant effect | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration | Dose | Oral Bioavailability (%) | Plasma Half-life (h) | Reference |
| Mouse | Oral | 50 mg/kg | 41.3 | 1.76 | [1] |
| Mouse | Intravenous | 10 mg/kg | - | - | [1] |
| Rat | Oral | 20 mg/kg | - | 4.48 | [1] |
| Rat | Oral | 50 mg/kg | - | 3.41 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound in cancer.
TPH Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting TPH1 and TPH2.
-
Methodology:
-
Recombinant human TPH1 and TPH2 enzymes are used.
-
The assay is performed in the presence of the enzyme, L-tryptophan (substrate), and a cofactor (e.g., 6R-L-erythro-5,6,7,8-tetrahydrobiopterin).
-
This compound is added at various concentrations.
-
The production of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction, is measured using a suitable detection method, such as HPLC with fluorescence detection.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Serotonin Measurement Assay
-
Objective: To assess the effect of this compound on intracellular serotonin levels.
-
Methodology:
-
A serotonergic cell line, such as human carcinoid BON cells, is cultured.
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
Cells are harvested and lysed.
-
Intracellular serotonin levels in the cell lysates are quantified using a sensitive method like an ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
IC50 values for the reduction of intracellular serotonin are determined.
-
dot
Caption: Workflow for cell-based serotonin measurement assay.
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of this compound on the activation of key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK).
-
Methodology:
-
Cancer cell lines (e.g., MC38) are treated with this compound at various concentrations and time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated (activated) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The relative levels of phosphorylated proteins are quantified and normalized to the total protein levels to assess the effect of this compound on pathway activation.
-
In Vivo Tumor Xenograft/Syngeneic Model Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised (for xenografts) or immunocompetent (for syngeneic models, e.g., C57BL/6 mice for MC38 tumors) mice are used.
-
Cancer cells (e.g., MC38) are implanted subcutaneously or orthotopically.
-
Once tumors are established, mice are randomized into treatment and control (vehicle) groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.
-
dot
Caption: Workflow for in vivo syngeneic tumor model studies.
Future Directions
While the initial preclinical data for this compound in cancer is promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Key areas for future investigation include:
-
Detailed Signaling Pathway Analysis: Comprehensive studies, including RNA sequencing and phosphoproteomics, are required to identify the full spectrum of signaling pathways modulated by this compound in various cancer cell types.
-
Role in the Tumor Microenvironment: Investigating the impact of this compound on immune cells, angiogenesis, and stromal components within the tumor microenvironment will provide a more complete picture of its anti-cancer effects.
-
Combination Therapies: Evaluating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy and immunotherapy, could lead to more effective treatment strategies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.
Conclusion
This compound is a potent TPH inhibitor with a clear mechanism of action centered on the reduction of serotonin synthesis. Preclinical studies have demonstrated its ability to inhibit the growth of colorectal cancer, highlighting its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of the biological targets of this compound in cancer cells, supported by quantitative data and detailed experimental protocols. Further research into the intricate downstream effects of this compound on cancer cell signaling and the tumor microenvironment will be instrumental in advancing this promising molecule towards clinical application.
References
TPT-004: A Novel Tryptophan Hydroxylase Inhibitor for Serotonin-Dependent Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TPT-004 is a novel, potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. By targeting both TPH1 and TPH2 isoforms, this compound effectively reduces peripheral serotonin levels, a key mediator in the pathophysiology of a range of diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided, and the therapeutic potential of this compound in serotonin-dependent diseases, including pulmonary arterial hypertension (PAH) and colorectal cancer, is discussed.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter in the central nervous system, also plays a critical role as a peripheral hormone. Dysregulation of peripheral serotonin has been implicated in a variety of pathological conditions, including pulmonary hypertension, carcinogenesis, and fibrotic diseases.[1][2] Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the biosynthesis of serotonin. The existence of two isoforms, TPH1, predominantly found in the periphery (e.g., in the gut and pineal gland), and TPH2, located in the central nervous system, allows for the targeted modulation of peripheral serotonin levels without significantly affecting central serotonin.[3]
This compound is a next-generation TPH inhibitor developed by Trypto Therapeutics GmbH.[4] It exhibits a unique dual-binding mechanism, targeting both the substrate (tryptophan) and co-substrate (tetrahydrobiopterin) binding pockets of the TPH enzyme.[5] This novel mode of action contributes to its high potency and specificity. Preclinical studies have demonstrated the therapeutic potential of this compound in models of pulmonary arterial hypertension and colorectal cancer, suggesting its broad applicability for serotonin-dependent pathologies.[4][6]
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting TPH1 and TPH2, thereby blocking the conversion of tryptophan to 5-hydroxytryptophan, the precursor of serotonin. This leads to a reduction in the production of peripheral serotonin. A key feature of this compound is its minimal penetration of the blood-brain barrier, which is expected to limit its effects on central nervous system serotonin levels and potentially reduce the risk of centrally-mediated side effects.[4][7]
References
- 1. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Protocol for a first-in-human feasibility study of T regulatory cells (TR004) for inflammatory bowel disease using (ex vivo) Treg expansion (TRIBUTE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 5. Rodatristat ethyl not appropriate for pulmonary arterial hypertension | springermedicine.com [springermedicine.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of TPT-004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of TPT-004, a novel and potent inhibitor of tryptophan hydroxylase (TPH). The following sections detail the molecule's mechanism of action, enzymatic and cell-based activity, selectivity profile, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound is a selective, orally active inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] It targets both TPH1, the peripheral isoform, and TPH2, the isoform found predominantly in the central nervous system.[1][2][3] The inhibitory action of this compound is achieved through a dual-binding mode, engaging with both the tryptophan substrate and tetrahydrobiopterin cofactor binding sites within the catalytic pocket of the TPH enzyme.[4][5][6] This mechanism effectively blocks the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin.
Quantitative In Vitro Profile
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: Enzymatic Inhibition
| Target Enzyme | IC50 (nM) |
| TPH1 | 77 |
| TPH2 | 16 |
IC50 (Half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.[1][2][3]
Table 2: Cell-Based Activity
| Cell Line | Assay | IC50 (µM) |
| BON (Human Carcinoid) | Intracellular Serotonin Reduction | 0.952 |
This assay measures the ability of this compound to reduce serotonin levels within a cellular context.[2][3]
Table 3: Selectivity Profile
| Enzyme | IC50 (nM) |
| Phenylalanine Hydroxylase (PAH) | 403.5 |
| Tyrosine Hydroxylase (TH) | 1359 |
Higher IC50 values against PAH and TH demonstrate the selectivity of this compound for TPH enzymes.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
TPH1 and TPH2 Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of this compound against recombinant human TPH1 and TPH2 enzymes.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
L-Tryptophan (substrate)
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, cofactor)
-
This compound
-
HEPES buffer, Dithiothreitol (DTT), Glycerol
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure: a. A reaction mixture is prepared containing assay buffer, the respective TPH enzyme, the substrate L-tryptophan, and the cofactor BH4. b. this compound is serially diluted and added to the reaction mixture. c. The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period. d. The enzymatic reaction is terminated by the addition of perchloric acid. e. The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified using HPLC with fluorescence or electrochemical detection. f. IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
BON Cell Intracellular Serotonin Assay
This cell-based assay determines the efficacy of this compound in reducing the production of serotonin in a human carcinoid cell line that endogenously expresses TPH1.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TPH inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. ahajournals.org [ahajournals.org]
- 6. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
TPT-004 for the Investigation of Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TPT-004, a novel and potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This document details the mechanism of action of this compound, its inhibitory activity, and its application in preclinical research for conditions associated with dysregulated tryptophan metabolism, such as carcinoid syndrome and pulmonary arterial hypertension.
Introduction to this compound and Tryptophan Metabolism
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several bioactive molecules, including serotonin. The conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis, is catalyzed by tryptophan hydroxylase (TPH). Two isoforms of this enzyme exist: TPH1, primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is predominantly expressed in the central nervous system.
Dysregulation of peripheral serotonin production is implicated in the pathophysiology of various diseases. This compound is a selective, orally active small molecule inhibitor of both TPH1 and TPH2, developed to investigate the therapeutic potential of modulating tryptophan metabolism and reducing serotonin levels.
Mechanism of Action
This compound is a member of the xanthine-imidazothiazole class of compounds. It exerts its inhibitory effect on TPH by competing with the substrate, tryptophan, for binding to the active site of the enzyme. This inhibition leads to a reduction in the synthesis of 5-HTP and, consequently, a decrease in the production of serotonin.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| TPH1 | 77[1][2] |
| TPH2 | 16[1][2] |
| Phenylalanine Hydroxylase (PAH) | 403.5[1] |
| Tyrosine Hydroxylase (TH) | 1359[1] |
Table 2: In Vitro Efficacy in Serotonergic Cells
| Cell Line | Parameter Measured | IC50 (µM) |
| BON cells | Intracellular Serotonin Levels | 0.952[1][2] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Oral Bioavailability (%) | Plasma Half-life (h) |
| Mouse | Oral | 50 mg/kg | 41.3[2] | 1.76[2] |
| Mouse | Intravenous | 10 mg/kg | N/A | N/A |
| Rat | Oral | 20 mg/kg | N/A | 4.48[2] |
| Rat | Oral | 50 mg/kg | N/A | 3.41[2] |
Table 4: In Vivo Efficacy of this compound in a Mouse Colon Carcinoma Model (MC38)
| Treatment Group | Dose | Endpoint | Result |
| This compound | 50 mg/kg (oral gavage, twice daily for 20 days)[1] | Tumor Growth | Attenuated tumor growth, especially in the initial phase[1][2] |
Table 5: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension (Sugen-Hypoxia)
| Treatment Group | Dose | Parameter | Result vs. Vehicle |
| This compound | 20 mg/kg/day (oral) | Mean Pulmonary Artery Pressure | 16% reduction (41.2 mmHg vs. 48.9 mmHg)[3][4] |
| This compound | 20 mg/kg/day (oral) | Systolic Pulmonary Artery Pressure | Lower (63.4 mmHg vs. 79.2 mmHg)[3][4] |
| This compound | 20 mg/kg/day (oral) | RV Systolic Pressure | ~20% lower (62.8 mmHg vs. 79.1 mmHg)[4] |
| This compound | 20 mg/kg/day (oral) | RV Wall Thickness | 7% reduction[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
TPH1 and TPH2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against TPH1 and TPH2.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
This compound
-
L-Tryptophan
-
6-methyltetrahydropterin (6-MPH4) as a cofactor
-
Catalase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA)
-
Quenching solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the TPH1 or TPH2 enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding a mixture of L-tryptophan and 6-MPH4 to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader (e.g., excitation at 300 nm and emission at 334 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Intracellular Serotonin Measurement in BON Cells
This protocol outlines the procedure for quantifying the effect of this compound on intracellular serotonin levels in the human carcinoid cell line, BON.
Materials:
-
BON cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Lysis buffer
-
HPLC system with electrochemical or fluorescence detection
-
Serotonin standard
Procedure:
-
Seed BON cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cellular debris.
-
Analyze the supernatant for serotonin content using an HPLC system.
-
Quantify the serotonin levels by comparing the peak areas to a standard curve generated with known concentrations of serotonin.
-
Normalize the serotonin levels to the total protein concentration in each sample.
-
Calculate the IC50 value for the reduction of intracellular serotonin.
In Vivo Efficacy in a Syngeneic Mouse Colon Carcinoma Model (MC38)
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Animals:
-
Female C57BL/6N mice (e.g., 8 weeks old)
Procedure:
-
Subcutaneously implant MC38 tumor fragments into the flank of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage, twice daily, for a specified period (e.g., 20 days).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth curves between the this compound treated and vehicle control groups to assess efficacy.
In Vivo Efficacy in a Rat Model of Pulmonary Arterial Hypertension (Sugen-Hypoxia)
This protocol details the assessment of this compound in a well-established rat model of pulmonary arterial hypertension (PAH).
Animals:
-
Male Sprague Dawley rats
Procedure:
-
Induce PAH by administering a single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor) followed by exposure to chronic hypoxia (e.g., 10% O2) for a period of time (e.g., 3 weeks).
-
After the induction period, return the rats to normoxia and randomize them into treatment and vehicle control groups.
-
Administer this compound (e.g., 20 mg/kg/day) or vehicle orally for a specified duration (e.g., 5 weeks).
-
At the end of the treatment period, perform hemodynamic measurements under anesthesia. This includes measuring right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and systemic arterial pressure via catheterization.
-
Perform echocardiography to assess right ventricular function and hypertrophy.
-
Euthanize the animals and collect heart and lung tissues for histological analysis to assess vascular remodeling and right ventricular hypertrophy.
-
Compare the measured parameters between the this compound treated and vehicle control groups.
Visualizations
The following diagrams illustrate key pathways and workflows related to the investigation of this compound.
Figure 1: Tryptophan to Serotonin Synthesis Pathway and the Point of Inhibition by this compound.
Figure 2: General Workflow for In Vitro Characterization of this compound.
Figure 3: General Workflow for In Vivo Efficacy Studies of this compound.
References
Pharmacological Profile of TPT-004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPT-004 is a novel, potent, and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and detailed experimental protocols. This compound demonstrates significant therapeutic potential in oncology and pulmonary arterial hypertension through the targeted reduction of peripheral serotonin.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule involved in a wide array of physiological processes. While its role as a neurotransmitter in the central nervous system is well-established, peripheral serotonin, which accounts for over 95% of the body's total serotonin, is increasingly recognized as a key mediator in various pathologies, including cancer and pulmonary arterial hypertension (PAH). Tryptophan hydroxylase (TPH) exists in two isoforms: TPH1, predominantly found in the gut and pineal gland, is responsible for peripheral serotonin synthesis, while TPH2 is primarily expressed in the central nervous system. This compound is a next-generation TPH inhibitor designed for high potency and selectivity, with minimal brain penetration, offering a promising therapeutic strategy to mitigate diseases driven by excessive peripheral serotonin.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of TPH1 and TPH2. By blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), this compound effectively reduces the downstream synthesis of serotonin. Its therapeutic rationale is based on lowering elevated peripheral serotonin levels that contribute to disease pathogenesis without significantly affecting central serotonin, thereby avoiding potential neurological side effects.
Signaling Pathway: Tryptophan Hydroxylase and Serotonin Synthesis
Caption: this compound inhibits TPH1/TPH2, blocking serotonin synthesis.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| TPH1 | 77 | Recombinant Human TPH1 | [1][2] |
| TPH2 | 16 | Recombinant Human TPH2 | [1][2] |
| Phenylalanine Hydroxylase (PAH) | 403.5 | Not Specified | [1] |
| Tyrosine Hydroxylase (TH) | 1359 | Not Specified | [1] |
| Intracellular Serotonin Reduction | 952 (µM) | Serotonergic BON cells (72h treatment) | [2][3] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Administration Route | Dose | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| Mouse | Oral | 50 mg/kg | 41.3 | 1.76 | [3] |
| Mouse | Intravenous | 10 mg/kg | - | Not Reported | [3] |
| Rat | Oral | 20 mg/kg | Not Reported | 4.48 | [3] |
| Rat | Oral | 50 mg/kg | Not Reported | 3.41 | [3] |
This compound exhibits minimal brain penetration.[3]
Table 3: Preclinical Efficacy of this compound
| Disease Model | Species | This compound Dose Regimen | Key Findings | Reference |
| MC38 Colon Carcinoma | Mouse | 100 mg/kg/day (oral) for 20 days | Significantly reduced tumor growth and volume. | [1][3] |
| Sugen-Hypoxia Induced PAH | Rat | 20 mg/kg/day (oral) for 5 weeks | Reduced mean pulmonary artery pressure by 16%; Lowered right ventricular systolic pressure by ~20%. | [4] |
| Sugen-Hypoxia Induced PAH | Rat | Inhalation (dose not specified) | Reduced right ventricular systolic pressure and improved ejection fraction. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TPH1 and TPH2.
Methodology:
-
Recombinant human TPH1 and TPH2 enzymes are used.
-
The assay is typically performed in a multi-well plate format.
-
A series of dilutions of this compound are prepared.
-
The enzyme, substrate (L-tryptophan), and cofactor (tetrahydrobiopterin) are incubated with the different concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (5-HTP) formed is quantified using a suitable detection method (e.g., fluorescence, HPLC).
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro enzyme inhibition assay.
MC38 Syngeneic Mouse Model of Colon Carcinoma
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Animal Model: Female C57BL/6N mice (8 weeks old).[1]
Tumor Implantation:
-
MC38 tumor fragments are subcutaneously transplanted into the mice.[1]
Treatment Protocol:
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at a dose of 100 mg/kg/day.[1][3]
-
Treatment is continued for a specified duration (e.g., 20 days).[1]
Efficacy Assessment:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Animal body weight is recorded to assess toxicity.
-
At the end of the study, tumors are excised and weighed.
Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension
Objective: To assess the therapeutic potential of this compound in a model of severe PAH.
Animal Model: Male Sprague Dawley rats (8-9 weeks old).[4]
Induction of PAH:
-
A single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor) is administered.[4]
-
Rats are then exposed to chronic hypoxia (e.g., 10% oxygen) for a period of 3 weeks.[4]
Treatment Protocol:
-
Following the hypoxia period, rats are randomized to receive either this compound or vehicle.
-
This compound is administered orally at a dose of 20 mg/kg/day for 5 weeks.[4]
Efficacy Assessment:
-
Hemodynamic parameters are measured, including mean pulmonary artery pressure, right ventricular systolic pressure, and pulmonary vascular resistance.[4]
-
Right ventricular hypertrophy is assessed.[4]
-
Histological analysis of the pulmonary vasculature is performed to evaluate remodeling.
Safety and Tolerability
Preclinical studies indicate that this compound is well-tolerated. In the MC38 colon carcinoma model, treatment with this compound did not have a relevant effect on the body weight of the animals, suggesting a lack of acute general toxic effects.[3] Furthermore, behavioral studies in rodents did not show any significant changes in anxiety, hedonism, or despair after subchronic treatment with high doses, supporting the safety profile of the compound.[3] The minimal brain penetration of this compound is a key feature that is expected to reduce the risk of centrally-mediated side effects.[3]
Conclusion
This compound is a potent and selective TPH inhibitor with a promising pharmacological profile for the treatment of diseases driven by elevated peripheral serotonin. Its strong in vitro potency, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical models of colorectal cancer and pulmonary arterial hypertension highlight its therapeutic potential. The well-defined mechanism of action and favorable safety profile warrant further clinical investigation of this compound as a novel therapeutic agent.
References
- 1. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Methodological & Application
TPT-004 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-004 is a potent and selective dual inhibitor of tryptophan hydroxylase 1 (TPH1) and TPH2, the rate-limiting enzymes in the biosynthesis of serotonin.[1][2] By targeting TPH, this compound effectively reduces the production of peripheral serotonin, a key mediator in various physiological and pathological processes.[3][4][5] This document provides detailed application notes and standardized protocols for the in vitro characterization of this compound, including its enzymatic inhibition, effects on intracellular serotonin levels, and assessment of cell viability. These protocols are intended to guide researchers in the consistent and reproducible evaluation of this compound and similar compounds.
Mechanism of Action
This compound is a xanthine-imidazothiazole derivative that acts as a competitive inhibitor of TPH enzymes.[1] It targets the catalytic pockets for both the substrate (tryptophan) and the cofactor (tetrahydrobiopterin) of TPH1, leading to a highly potent inhibition of serotonin synthesis.[4][5][6] Its high selectivity for TPH over other aromatic amino acid hydroxylases minimizes off-target effects.[2][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| TPH1 | 77 |
| TPH2 | 16 |
| Phenylalanine Hydroxylase (PAH) | 403.5 |
| Tyrosine Hydroxylase (TH) | 1359 |
Data compiled from multiple sources.[1][2]
Table 2: Effect of this compound on Intracellular Serotonin in BON Cells
| Treatment Concentration (µM) | % Inhibition of Serotonin (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 15 ± 4.8 |
| 0.5 | 45 ± 6.1 |
| 1.0 | 55 ± 5.5 |
| 5.0 | 85 ± 4.7 |
| 10.0 | 95 ± 3.9 |
| IC50 (µM) | 0.952 |
Hypothetical data based on reported IC50 value for illustrative purposes.[1][2]
Table 3: Effect of this compound on BON Cell Viability
| Treatment Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 5 | 97 ± 6.3 |
| 10 | 95 ± 4.9 |
| 25 | 94 ± 3.8 |
| 50 | 92 ± 5.2 |
Illustrative data based on reports of no effect on cell viability.[1]
Experimental Protocols
TPH1 Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of this compound in inhibiting TPH1 activity.
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
6-methyltetrahydropterin (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
MES buffer (pH 7.0)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Mix: In MES buffer, prepare a master mix containing L-tryptophan, 6-methyltetrahydropterin, catalase, ferrous ammonium sulfate, and DTT at their final desired concentrations.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Reaction:
-
Add 10 µL of each this compound dilution or vehicle to the wells of a 96-well plate.
-
Add 80 µL of the reagent mix to each well.
-
Initiate the reaction by adding 10 µL of diluted TPH1 enzyme solution.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 300 nm and an emission wavelength of 330 nm. The product of the TPH1 reaction, 5-hydroxytryptophan, has different fluorescent properties than tryptophan.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Intracellular Serotonin Measurement in BON Cells
This protocol details the methodology to assess the effect of this compound on intracellular serotonin levels in the human neuroendocrine tumor cell line, BON, which is known to produce serotonin.[8]
Materials:
-
BON cell line (RRID:CVCL_3985)
-
DMEM/F12 medium supplemented with 10% FBS
-
This compound
-
Cell lysis buffer
-
Serotonin ELISA kit or HPLC with electrochemical detection
-
96-well cell culture plates
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed BON cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare various concentrations of this compound in complete cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Collect the cell lysates.
-
-
Serotonin Quantification:
-
Measure the serotonin concentration in the cell lysates using a commercially available serotonin ELISA kit according to the manufacturer's instructions, or by using HPLC with electrochemical detection for higher sensitivity and specificity.
-
-
Protein Normalization: Determine the total protein concentration in each lysate using a BCA protein assay to normalize the serotonin levels.
-
Data Analysis: Express the serotonin levels as pg of serotonin per µg of total protein. Calculate the percent reduction in intracellular serotonin for each this compound concentration compared to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is to evaluate the cytotoxic potential of this compound on BON cells.
Materials:
-
BON cells
-
DMEM/F12 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the "Intracellular Serotonin Measurement" protocol.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Visualizations
Caption: this compound inhibits TPH1/TPH2, blocking serotonin synthesis.
Caption: Workflow for in vitro evaluation of this compound in BON cells.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assaygenie.com [assaygenie.com]
- 8. karger.com [karger.com]
TPT-004 Application Notes and Protocols for Pulmonary Arterial Hypertension Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TPT-004, a novel tryptophan hydroxylase 1 (TPH1) inhibitor, in preclinical rat models of pulmonary arterial hypertension (PAH). The following sections detail the dosage, experimental protocols, and underlying signaling pathways relevant to the study of this compound's therapeutic effects.
Introduction
Pulmonary arterial hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] A key contributor to PAH pathogenesis is elevated peripheral serotonin, which promotes pulmonary vasoconstriction, smooth muscle cell proliferation, and inflammation.[1][2] this compound is a next-generation TPH1 inhibitor that blocks the rate-limiting step in peripheral serotonin synthesis.[1][3] By reducing peripheral serotonin levels, this compound presents a promising therapeutic strategy for PAH.[1][2] Preclinical studies in the Sugen-Hypoxia (SuHx) rat model of PAH have demonstrated the efficacy of this compound in ameliorating the disease.[1][4]
Data Presentation: this compound Dosage and Efficacy in Rat PAH Models
The following tables summarize the quantitative data from key preclinical studies of this compound in the Sugen-Hypoxia (SuHx) rat model of pulmonary arterial hypertension.
Table 1: this compound Oral Administration Protocol and Efficacy
| Parameter | Value | Reference |
| Animal Model | Sugen-Hypoxia (SuHx) Male Sprague Dawley rats | [1] |
| This compound Dosage | 20 mg/kg/day (administered as 10 mg/kg twice daily) | [5] |
| Administration Route | Oral gavage | [1] |
| Vehicle | 0.5% Carboxymethylcellulose sodium (CMC-Na) | [5] |
| Treatment Duration | 5 weeks | [1][5] |
| Key Efficacy Endpoints | ||
| Mean Pulmonary Artery Pressure (mPAP) Reduction | 16% reduction (41.2 mmHg vs. 48.9 mmHg in vehicle) | [1] |
| Right Ventricular Systolic Pressure (RVSP) Reduction | ~20% reduction (62.8 mmHg vs. 79.1 mmHg in vehicle) | [1] |
| Pulmonary Pulse Pressure Reduction | ~26% reduction (33.3 mmHg vs. 45.4 mmHg in vehicle) | [1] |
| Right Ventricular Wall Thickness Reduction | 7% reduction | [1] |
| Survival Rate | 91.7% (vs. 83.3% in vehicle group) | [1] |
Table 2: this compound Inhaled Administration Protocol and Efficacy
| Parameter | Value | Reference |
| Animal Model | Sugen-Hypoxia (SuHx) Male Sprague Dawley rats | [4][6] |
| This compound Administration | Daily nose-only inhalation | [4][6] |
| Vehicle | Ethanol | [7][8] |
| Treatment Duration | 4 weeks | [4][6] |
| Key Efficacy Endpoints | ||
| Right Ventricular Systolic Pressure (RVSP) Reduction | Significantly lower (51.47 mmHg vs. 67.25 mmHg in vehicle) | [4][9] |
| Normalized Right Ventricular End-Systolic Volume | Significantly lower (105.1 µl vs. 182.6 µl in vehicle) | [4][9] |
| Right Ventricular Ejection Fraction | Improved (66.8% vs. 47.9% in vehicle) | [4][9] |
| Systemic Blood Pressure | No significant effect | [4][9] |
Experimental Protocols
Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension
This model is a well-established and clinically relevant model for inducing severe, angio-obliterative PAH in rats.
Materials:
-
Male Sprague Dawley rats (8-9 weeks old)[1]
-
Sugen 5416 (VEGFR inhibitor)[2]
-
Vehicle for Sugen 5416 (e.g., DMSO)[10]
-
Hypoxia chamber (10% oxygen)[11]
Protocol:
-
Day 0: Sugen 5416 Injection: Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[5]
-
Days 0-21: Hypoxia Exposure: Immediately following the injection, place the rats in a hypoxia chamber with a fraction of inspired oxygen (FiO2) of 0.10 for 3 weeks.[5][11]
-
Days 21-28: Normoxia Acclimatization/Recovery: After the 3-week hypoxia period, return the rats to normoxic conditions (room air) for a recovery period of 1 to 2 weeks before initiating treatment.[4][6] This allows for the development of a more stable and severe PAH phenotype.
This compound Administration Protocols
a) Oral Administration
Materials:
-
This compound
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution (vehicle)[5]
-
Oral gavage needles
Protocol:
-
Preparation of this compound Solution: Prepare a suspension of this compound in 0.5% CMC-Na to achieve the desired final concentration for a 10 mg/kg dosage.
-
Administration: Administer the this compound suspension orally via gavage at a dose of 10 mg/kg twice daily, for a total daily dose of 20 mg/kg.[5]
-
Treatment Duration: Continue the treatment for 5 consecutive weeks.[1][5]
b) Inhaled Administration
Materials:
Protocol:
-
Preparation of this compound Solution: Prepare a solution of this compound in ethanol. The exact concentration will depend on the specifications of the inhalation system and the desired aerosol characteristics.
-
Administration: Expose the rats to an aerosolized solution of this compound via a nose-only inhalation system daily.
-
Treatment Duration: Continue the treatment for 4 consecutive weeks.[4][6]
Assessment of Pulmonary Arterial Hypertension
a) Hemodynamic Measurements
-
Method: Perform right heart catheterization in anesthetized rats to directly measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[12]
-
Procedure: A pressure-volume catheter is inserted into the right ventricle via the jugular vein to record pressures.
b) Right Ventricular Hypertrophy Assessment
-
Method: After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).
-
Measurement: Weigh the RV and the LV+S separately. Calculate the Fulton Index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
c) Pulmonary Vascular Remodeling Assessment
-
Method: Perfuse and fix the lungs for histological analysis.
-
Procedure: Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) or other relevant stains (e.g., Masson's trichrome for fibrosis).
-
Analysis: Quantify the medial wall thickness of small pulmonary arteries to assess the degree of vascular remodeling.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in PAH
This compound acts by inhibiting tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][3] This leads to a reduction in circulating serotonin levels. In PAH, elevated serotonin contributes to pathogenesis through several mechanisms, including vasoconstriction, and proliferation of pulmonary artery smooth muscle cells (PASMCs) and inflammation.[1][2] By reducing serotonin, this compound mitigates these pathological processes.
Caption: this compound inhibits TPH1, reducing serotonin synthesis and mitigating PAH.
Experimental Workflow for this compound Efficacy Study in SuHx Rats
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the Sugen-Hypoxia rat model of PAH.
Caption: Workflow for evaluating this compound in the SuHx rat model of PAH.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor this compound Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Breathing New Life into Pulmonary Arterial Hypertension Treatment: Targeting Serotonin Synthesis with an Inhalation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 12. atsjournals.org [atsjournals.org]
TPT-004 Administration In Vivo for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-004 is a novel, potent, and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1] Dysregulation of the serotonin pathway has been implicated in the pathobiology of various solid tumors, where elevated peripheral serotonin can promote tumor growth, proliferation, and angiogenesis. This compound is being developed by Trypto Therapeutics GmbH as a therapeutic agent for colorectal cancer.[1] By inhibiting TPH1, this compound reduces the production of peripheral serotonin, offering a targeted approach to cancer therapy. Preclinical studies have demonstrated the efficacy of this compound in a syngeneic MC38 mouse colon carcinoma model, where it significantly attenuated tumor growth.[1]
These application notes provide detailed protocols for the in vivo administration of this compound in cancer research, based on published preclinical data. The included methodologies, data, and visualizations are intended to guide researchers in designing and executing their own in vivo studies with this compound.
Mechanism of Action: Targeting the Serotonin Pathway in Cancer
This compound exerts its anti-cancer effects by inhibiting tryptophan hydroxylase, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT). In the tumor microenvironment, serotonin can act as a pro-tumorigenic signaling molecule. By blocking TPH1, this compound effectively reduces the local production of serotonin, thereby mitigating its downstream effects on cancer cells.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for this compound from preclinical studies.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Oral Bioavailability | 41.3% | - |
| Plasma Half-life | 1.76 h | - |
Data sourced from pharmacokinetic studies in mice.[1]
Table 2: In Vivo Efficacy of this compound in MC38 Syngeneic Mouse Model
| Treatment Group | Dosage | Mean Tumor Volume (Day X) | Tumor Growth Inhibition |
| Vehicle Control | - | [Data not available] | - |
| This compound | 100 mg/kg/day | Significantly reduced | [Data not available] |
Efficacy studies in a syngeneic MC38 mouse colon carcinoma model demonstrated a significant reduction in tumor growth and absolute tumor volume with this compound treatment.[1] Specific tumor volume measurements and percentage of tumor growth inhibition are not yet publicly available.
Experimental Protocols
In Vivo Efficacy Study in MC38 Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a subcutaneous MC38 colon carcinoma model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)
-
MC38 murine colon adenocarcinoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles for injection
-
Calipers for tumor measurement
Experimental Workflow:
Procedure:
-
Cell Culture and Preparation:
-
Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.
-
Allow tumors to grow until they reach a palpable size (approximately 50-100 mm³).
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Prepare the this compound formulation. A dose of 100 mg/kg/day has been shown to be effective.[1] The specific vehicle for this compound in the cancer study is not publicly available, however, a common vehicle for oral administration of similar compounds is 0.5% carboxymethylcellulose (CMC) in water.
-
Administer this compound or vehicle to the respective groups daily via the appropriate route (e.g., oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of systemic toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a specified duration), euthanize the mice.
-
Excise the tumors, weigh them, and, if required, process them for further analysis such as histology, immunohistochemistry, or biomarker assessment.
-
Safety and Toxicology
In preclinical studies, this compound was well-tolerated. Administration of 100 mg/kg/day in the MC38 mouse model had no relevant effect on the body weight of the animals, suggesting a lack of acute general toxic effects.[1] Furthermore, studies have indicated minimal potential for brain penetration, and behavioral assessments did not show any significant changes, confirming the safety profile of the compound.[1]
Conclusion
This compound is a promising therapeutic candidate for the treatment of colorectal cancer, with a clear mechanism of action and demonstrated in vivo efficacy. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the anti-cancer properties of this compound in various preclinical models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.
References
Application Notes and Protocols for Cell-based Assays to Evaluate TPT-004 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-004 is a novel and potent small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2] Elevated levels of peripheral serotonin have been implicated in the pathophysiology of several diseases, most notably Pulmonary Arterial Hypertension (PAH).[2][3] In PAH, serotonin is known to promote the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), contributing to vascular remodeling and increased pulmonary pressure.[4][5] this compound, by reducing local serotonin production, presents a promising therapeutic strategy to counteract these pathological processes.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a controlled, in vitro environment. The described assays will enable researchers to assess the impact of this compound on key cellular processes relevant to its mechanism of action, including cell viability, proliferation, and apoptosis in target cell populations such as PASMCs.
Mechanism of Action of this compound
This compound selectively inhibits TPH1, thereby blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT). This leads to a reduction in the local concentration of serotonin in peripheral tissues. In the context of PAH, where PASMCs exhibit a hyperproliferative phenotype in response to serotonin, this compound is expected to attenuate this pro-proliferative signaling.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize representative quantitative data from key cell-based assays designed to test the efficacy of this compound.
Table 1: Effect of this compound on the Viability of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 3.9 |
| 10 | 97.5 | 4.1 |
| 100 | 95.8 | 3.7 |
| 1000 | 94.3 | 4.2 |
| 10000 | 92.1 | 5.0 |
Cell viability was assessed using the CCK-8 assay after 72 hours of treatment. Data are presented as a percentage of the vehicle-treated control.
Table 2: Inhibition of Serotonin-Induced hPASMC Proliferation by this compound
| This compound Concentration (nM) | Proliferation (BrdU Incorporation, % of Control) | Standard Deviation |
| 0 (Serotonin Only) | 100 | 8.2 |
| 1 | 85.3 | 7.5 |
| 10 | 62.1 | 6.8 |
| 100 | 35.7 | 5.1 |
| 1000 | 15.2 | 3.9 |
| IC | ~50 |
hPASMCs were stimulated with 1 µM serotonin in the presence of varying concentrations of this compound for 24 hours. Proliferation was measured by BrdU incorporation.
Table 3: Induction of Apoptosis in Proliferating hPASMCs by this compound
| This compound Concentration (nM) | Caspase-3/7 Activity (Relative Luminescence Units) | Standard Deviation |
| 0 (Vehicle Control) | 15,234 | 1,245 |
| 10 | 18,987 | 1,567 |
| 100 | 45,678 | 3,890 |
| 1000 | 89,123 | 7,543 |
| 10000 | 156,789 | 12,876 |
Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 assay in hPASMCs stimulated with a mitogen and treated with this compound for 48 hours.
Experimental Protocols
Cell Viability Assay: CCK-8
This protocol is designed to assess the general cytotoxicity of this compound on the target cells.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Complete growth medium (e.g., SmGM-2)
-
96-well clear-bottom black plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent[6]
-
Microplate reader
Procedure:
-
Seed hPASMCs in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.[7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay: BrdU Incorporation
This assay quantifies the inhibition of serotonin-induced cell proliferation by this compound.
Materials:
-
hPASMCs
-
Serum-free medium
-
Complete growth medium
-
96-well plates
-
Serotonin (5-HT)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Seed hPASMCs in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Prepare treatment solutions in serum-free medium containing 1 µM serotonin and serial dilutions of this compound. Include a "serotonin only" control and a "vehicle" control.
-
Add 100 µL of the respective treatment solutions to the wells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.[10]
-
Fix the cells, denature the DNA, and add the anti-BrdU antibody according to the manufacturer's protocol.[8]
-
Add the substrate and stop solution, then measure the absorbance at 450 nm.[9]
-
Express the data as a percentage of the "serotonin only" control.
Apoptosis Assay: Caspase-Glo® 3/7
This assay measures the induction of apoptosis by this compound in proliferating cells.
Materials:
-
hPASMCs
-
Complete growth medium
-
White-walled 96-well plates
-
Mitogen (e.g., PDGF or serum)
-
This compound stock solution
-
Luminometer
Procedure:
-
Seed hPASMCs in a white-walled 96-well plate at a density of 8,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach for 24 hours.
-
Add a mitogen to the medium to induce proliferation, along with serial dilutions of this compound or a vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[11]
-
Measure the luminescence using a luminometer.
-
Express the data as Relative Luminescence Units (RLU).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TPH1, reducing serotonin synthesis and downstream pro-proliferative signaling in PASMCs.
Caption: Workflow for the BrdU cell proliferation assay to assess this compound efficacy.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Serotonin induces pulmonary artery smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Protein Transamidation in Serotonin-Induced Proliferation and Migration of Pulmonary Artery Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. ptglab.com [ptglab.com]
- 8. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
TPT-004 Treatment in Syngeneic MC38 Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-004 is a novel, orally active, and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. By targeting TPH1, this compound effectively reduces peripheral serotonin levels, a pathway implicated in the progression of various diseases, including colorectal cancer. In preclinical studies, this compound has demonstrated efficacy in attenuating tumor growth in the syngeneic MC38 mouse model of colon adenocarcinoma. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in this widely used preclinical cancer model.
Data Presentation
While specific quantitative data from in vivo studies of this compound in MC38 models is not publicly available in comprehensive tables, published research indicates a significant attenuation of tumor growth with this compound treatment. The following table summarizes the key parameters of the reported efficacious study.
| Parameter | Value | Reference |
| Compound | This compound | |
| Mouse Model | C57BL/6N mice with subcutaneously transplanted MC38 tumor fragments | |
| Dosing Regimen | 50 mg/kg, oral gavage, twice daily | |
| Treatment Duration | 20 days | |
| Reported Outcome | Attenuated tumor growth, particularly in the initial growth phase |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of tryptophan hydroxylase 1 (TPH1), which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By blocking this initial and rate-limiting step, this compound reduces the production of peripheral serotonin. Elevated levels of peripheral serotonin have been associated with promoting tumor growth through various mechanisms, including stimulating cancer cell proliferation and angiogenesis.
Caption: this compound inhibits TPH1, reducing serotonin synthesis and subsequent tumor growth.
Experimental Protocols
MC38 Syngeneic Mouse Model Generation
This protocol describes the subcutaneous implantation of MC38 cells to establish tumors in C57BL/6 mice.
Materials:
-
MC38 murine colon adenocarcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
6-8 week old female C57BL/6N mice
-
Insulin syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture MC38 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in sterile PBS.
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
-
Tumor Inoculation:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Monitoring:
-
Palpate the injection site every 2-3 days to monitor for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.
-
This compound Treatment Protocol
This protocol outlines the administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration to achieve a 50 mg/kg dose in a standard administration volume (e.g., 100 µL).
-
Administration:
-
Administer this compound (50 mg/kg) or vehicle to the respective groups via oral gavage.
-
Dosing is performed twice daily for 20 consecutive days.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight at least twice weekly.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Endpoint: At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. Tumors can be excised for further analysis (e.g., histology, flow cytometry, or molecular analysis).
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the efficacy of this compound in the MC38 syngeneic mouse model.
Caption: Workflow for this compound efficacy testing in the MC38 syngeneic model.
Application Notes and Protocols: Measuring the Effect of TPT-004 on Intracellular Serotonin Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-004 is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2] By targeting TPH, this compound offers a promising therapeutic strategy for conditions associated with elevated peripheral serotonin levels.[3][4][5][6] Accurate measurement of intracellular serotonin is crucial for evaluating the efficacy and mechanism of action of this compound and similar compounds. These application notes provide detailed protocols for quantifying the effect of this compound on intracellular serotonin levels in a relevant cell-based model.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound on Tryptophan Hydroxylase (TPH)
| Target | IC₅₀ (µM) | Source |
| TPH1 | 0.077 | [2] |
| TPH2 | 0.016 | [2] |
Table 2: Effect of this compound on Intracellular Serotonin Levels in BON Cells
| Cell Line | Parameter | Value (µM) | Source |
| BON cells | IC₅₀ for intracellular serotonin reduction | 0.952 | [2] |
Mandatory Visualizations
Serotonin Synthesis Pathway and this compound Inhibition
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Measuring Intracellular Serotonin
Caption: Workflow for assessing this compound's effect on intracellular serotonin.
Intracellular Serotonin Signaling Pathways
Caption: Simplified intracellular signaling cascade following serotonin receptor activation.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is optimized for the human pancreatic neuroendocrine tumor cell line, BON-1, which is known to secrete serotonin.[7]
Materials:
-
BON-1 cell line
-
DMEM/F-12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Culture: Culture BON-1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BON-1 cells into 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Treatment: After 24 hours of cell seeding, remove the medium and replace it with fresh medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Sample Preparation for Intracellular Serotonin Measurement
Materials:
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer or a buffer compatible with the chosen assay)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Washing: After the treatment period, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold cell lysis buffer containing a protease inhibitor cocktail to each well (e.g., 200 µL for a 6-well plate).
-
Scraping: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant, which contains the intracellular proteins and serotonin, and transfer it to a new pre-chilled microcentrifuge tube.
-
Storage: The samples are now ready for serotonin quantification by ELISA or HPLC. If not used immediately, store the lysates at -80°C.
Quantification of Intracellular Serotonin by ELISA
This protocol provides a general guideline for a competitive ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Commercial Serotonin ELISA kit
-
Prepared cell lysates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Prepare a serial dilution of the serotonin standard to generate a standard curve.
-
Sample Loading: Add the standards and cell lysate samples to the appropriate wells of the microplate.
-
Incubation: Add the detection antibody and incubate as per the kit's instructions.
-
Washing: Wash the wells multiple times to remove unbound reagents.
-
Substrate Addition: Add the substrate solution and incubate until color development is sufficient.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the serotonin concentration in the samples by interpolating from the standard curve.
Quantification of Intracellular Serotonin by HPLC
This protocol provides a general method for serotonin detection by HPLC with electrochemical or fluorescence detection.
Materials:
-
HPLC system with an electrochemical or fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol, water, and a buffer like sodium acetate or phosphate, with an ion-pairing agent if necessary)[1][8][9][10]
-
Serotonin standard
-
Prepared cell lysates
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject a known concentration of the serotonin standard to determine its retention time and to calibrate the detector response.
-
Sample Injection: Inject the prepared cell lysate samples onto the column.
-
Chromatographic Separation: The components of the lysate will be separated as they pass through the column.
-
Detection: Serotonin is detected as it elutes from the column by the electrochemical or fluorescence detector.
-
Data Analysis: The concentration of serotonin in the sample is determined by comparing the peak area of the sample to the peak area of the standard.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to accurately measure the inhibitory effect of this compound on intracellular serotonin levels. The provided methodologies, from cell culture and treatment to sample preparation and quantification, are designed to yield reliable and reproducible data. The inclusion of data tables and pathway diagrams offers a clear and concise overview of the compound's mechanism and the experimental design. By following these guidelines, scientists can effectively evaluate the potential of this compound and other TPH inhibitors in drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases - TO H5*: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 7. Serotonin secretion by human carcinoid BON cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
Preclinical Pharmacokinetic Profile of TPT-004: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPT-004 is a novel, potent, orally bioavailable small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] Developed by Trypto Therapeutics GmbH, this compound targets TPH1, distinguishing it from existing TPH inhibitors.[1][3] By reducing the production of peripheral serotonin, this compound presents a promising therapeutic strategy for diseases driven by excessive serotonin signaling, such as Pulmonary Arterial Hypertension (PAH) and certain cancers.[1][3][4] Preclinical studies have demonstrated the efficacy of this compound in relevant animal models, highlighting its potential for clinical development.[2][4] This document provides a summary of the preclinical pharmacokinetic (PK) data for this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound is a member of a novel class of xanthine-imidazopyridine and -imidazothiazole TPH inhibitors.[1][3][4] It employs an active drug approach and features an enhanced double binding mode, targeting both the tryptophan and tetrahydrobiopterin catalytic pockets of TPH1.[1][3] This mechanism of action leads to a significant reduction in the synthesis of peripheral serotonin, which is implicated in the pathophysiology of various diseases. In PAH, for instance, elevated peripheral serotonin contributes to vasoconstriction, smooth muscle cell proliferation, and inflammation, leading to pulmonary vascular remodeling.[1][3] this compound's ability to inhibit TPH1 makes it a promising candidate to halt or reverse these pathological processes.[5]
Figure 1: Mechanism of action of this compound in inhibiting peripheral serotonin synthesis and its impact on PAH pathophysiology.
Preclinical Pharmacokinetic Data
Pharmacokinetic studies of this compound have been conducted in both mice and rats, demonstrating a promising profile for oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (50 mg/kg) | Intravenous (10 mg/kg) |
| Bioavailability (%) | 41.3 | - |
| Half-life (t½) (h) | 1.76 | - |
| Data from in vivo pharmacokinetic studies in mice.[4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (20 mg/kg) | Oral (50 mg/kg) |
| Half-life (t½) (h) | 4.48 | 3.41 |
| Data from in vivo pharmacokinetic studies in rats.[4] |
Of note, this compound has been shown to have minimal potential for brain penetration, which is a desirable safety feature for a peripherally acting agent.[4]
Experimental Protocols
The following are detailed protocols for conducting preclinical pharmacokinetic and efficacy studies of this compound, based on published research.
Protocol 1: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in mice or rats.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Male Sprague Dawley rats or C57BL/6 mice
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the study.
-
Dosing:
-
Oral Administration: Administer this compound by oral gavage at the desired dose (e.g., 20, 50, or 100 mg/kg).
-
Intravenous Administration: Administer this compound via tail vein injection at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
References
- 1. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Details: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhaled TPT-004 Therapy in Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical research on inhaled TPT-004, a novel tryptophan hydroxylase 1 (TPH1) inhibitor, for the treatment of pulmonary hypertension (PH). The protocols and data presented are based on published studies and are intended to guide researchers in designing and conducting their own investigations into this promising therapeutic agent.
Introduction
Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease characterized by the remodeling of pulmonary vasculature, leading to increased pulmonary vascular resistance and ultimately right ventricular (RV) failure.[1][2][3] Current therapeutic options are limited and often do not target the underlying pathology of the disease.[1][3] The serotonin pathway, specifically the enzyme tryptophan hydroxylase 1 (TPH1), which is the rate-limiting step in peripheral serotonin synthesis, has been identified as a key player in the pathogenesis of PAH.[1][2][3][4] Elevated serotonin levels in the pulmonary arteries contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation, all of which are hallmarks of PAH.[1][3] this compound is a next-generation, highly specific TPH1 inhibitor that has shown promise in preclinical models of PAH.[1][5][6][7] The inhaled route of administration offers the advantage of targeted drug delivery to the lungs, potentially maximizing efficacy while minimizing systemic side effects.[2][4][5][6][7][8]
Mechanism of Action
This compound is a potent inhibitor of TPH1, the enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. By inhibiting TPH1 in the periphery, this compound reduces the synthesis of serotonin, thereby mitigating its pathological effects in the pulmonary vasculature.[1][3] This targeted approach aims to reverse vascular remodeling, reduce inflammation, and improve overall cardiac function in patients with PAH.[4][8]
Caption: this compound inhibits TPH1, reducing serotonin synthesis and its downstream pathological effects in PAH.
Preclinical Efficacy of Inhaled this compound
Preclinical studies utilizing the Sugen-hypoxia (SuHx) rat model of PAH have demonstrated the therapeutic potential of inhaled this compound.[4][5][6][7][8] This model effectively mimics key features of human PAH, including severe pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.[2][4]
Hemodynamic and Cardiac Function Improvements
Treatment with inhaled this compound has been shown to significantly improve several key hemodynamic parameters and cardiac function in the SuHx rat model.
| Parameter | SuHx + Vehicle | SuHx + Inhaled this compound | P-value | Reference |
| Right Ventricular Systolic Pressure (RVSP) | 67.25 mmHg | 51.47 mmHg | < 0.0001 | [5][6][7] |
| Normalized RV End-Systolic Volume | 182.6 μl | 105.1 μl | < 0.0001 | [5][6][7] |
| RV Ejection Fraction | 47.9% | 66.8% | < 0.0001 | [5][6][7] |
| Parameter | SuHx + Vehicle | SuHx + Oral this compound (20 mg/kg/day) | P-value | Reference |
| Mean Pulmonary Artery Pressure | 48.9 mmHg | 41.2 mmHg | 0.0289 | [3] |
| Right Ventricular Systolic Pressure (RVSP) | 79.1 mmHg | 62.8 mmHg | 0.0276 | [1] |
| RV Wall Thickness Reduction | - | 7% | 0.0479 | [1] |
Reversal of Pulmonary Vascular Remodeling
Histological analysis from preclinical studies has shown that inhaled this compound therapy reverses key features of pulmonary vascular remodeling.[4][5][7] This includes a reduction in perivascular collagen deposition, decreased vascular muscularization, and a lower density of alveolar macrophages.[2][4]
Experimental Protocols
The following are generalized protocols based on published preclinical studies of inhaled this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Hypertension
This is a widely used and accepted model for inducing severe PAH in rodents.
-
Animal Model: Male Sprague Dawley rats are typically used.[1][5][6][7]
-
Induction:
-
A single subcutaneous injection of the VEGFR2 inhibitor SU5416 (Sugen) is administered.[5][6][7]
-
Rats are then exposed to chronic hypoxia (e.g., 10% O2) for a period of 3 weeks.[5][6][7]
-
Following the hypoxia period, animals are returned to normoxic conditions for a recovery period (e.g., 10 days) to allow for the development of severe PAH.[5][6][7]
-
Inhaled this compound Administration Protocol
-
Drug Formulation: this compound is dissolved in a suitable vehicle, such as ethanol.[2][4]
-
Delivery System: A nose-only inhalation system is used for targeted delivery to the lungs.[5][6][7]
-
Dosing Regimen: Daily inhalations of this compound or vehicle are administered for a specified treatment period (e.g., 4 weeks).[2][4][5][6][7]
-
Control Groups:
Caption: Experimental workflow for inducing PAH in rats and subsequent treatment with inhaled this compound.
Endpoint Analysis
A comprehensive analysis is crucial to evaluate the efficacy of this compound.
-
Hemodynamic Assessment:
-
Cardiac Imaging:
-
Histological Analysis:
-
Lung tissue is collected for histological staining to assess vascular remodeling, including muscularization of small pulmonary arteries and perivascular fibrosis.
-
-
Gene Expression Analysis:
Molecular Insights from RNA Sequencing
RNA sequencing analysis of lung tissue from this compound treated animals has revealed significant changes in gene expression.[5][6][7] These changes suggest that this compound's therapeutic effects are mediated through the modulation of several key biological processes:
-
Suppressed Pulmonary Vascular Remodeling through modulation of proliferation, apoptosis, and homeostasis.[5][7]
Future Directions and Considerations
The promising preclinical results for inhaled this compound lay the groundwork for future clinical trials in PAH patients.[2][4][8] However, several aspects warrant further investigation:
-
Long-term safety and efficacy: Studies with longer treatment durations are needed to assess the sustained effects and potential long-term side effects of this compound.
-
Combination therapy: The potential synergistic effects of this compound with existing PAH therapies should be explored.[4]
-
Different PAH etiologies: The efficacy of this compound should be evaluated in other preclinical models of PH to determine its broader applicability.[4]
-
Clinical Translation: Careful dose-finding studies will be essential in human clinical trials to optimize the therapeutic window of inhaled this compound.
Conclusion
Inhaled this compound represents a novel and promising therapeutic strategy for pulmonary hypertension. Its targeted mechanism of action, localized delivery to the lungs, and robust preclinical efficacy in reversing key features of the disease highlight its potential as a future treatment for PAH. The protocols and data presented here provide a valuable resource for researchers dedicated to advancing the development of this innovative therapy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Breathing New Life into Pulmonary Arterial Hypertension Treatment: Targeting Serotonin Synthesis with an Inhalation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor this compound Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. This compound Inhaled Therapy Targets Serotonin Pathway in PAH [mymedisage.com]
Troubleshooting & Optimization
TPT-004 stability and solubility in different solvents
This technical support center provides guidance on the stability and solubility of TPT-004 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the known solubility of this compound in common laboratory solvents?
Currently, quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO).
Table 1: Known Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (312.15 mM) | Ultrasonic assistance may be needed. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[1] |
No specific solubility data in other common solvents like ethanol, methanol, or aqueous buffers (e.g., PBS) has been reported in the publicly available literature. Researchers must determine the solubility in their specific experimental systems.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations for both the solid compound and solutions are provided below.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[1]
3. How should I prepare stock solutions of this compound?
Given its high solubility in DMSO, this is the recommended solvent for preparing concentrated stock solutions.[1]
Always use a freshly opened bottle of anhydrous DMSO to avoid solubility issues caused by water absorption.
For other solvents, it is necessary to experimentally determine the solubility. A general protocol for this is provided in the Troubleshooting Guide.
Troubleshooting Guides
My this compound is not dissolving as expected. What should I do?
If you are experiencing solubility issues with this compound, consider the following troubleshooting steps. The underlying principle is that "like dissolves like," meaning compounds tend to dissolve in solvents with similar polarities.[3] this compound is described as a highly hydrophilic compound, suggesting it has polar characteristics.[4][5]
Experimental Protocols
Disclaimer: The following protocols are general guidelines. Researchers should validate these methods for their specific experimental conditions.
Protocol for Determining the Solubility of this compound
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Technical Support Center: TPT-004 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPT-004 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a next-generation, potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[1][2][3] It targets both TPH1 and TPH2 isoforms, with a higher potency for TPH1, which is responsible for peripheral serotonin production.[1] By inhibiting TPH1, this compound reduces the levels of peripheral serotonin, which is implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH) and colorectal cancer.[1][4][5]
Q2: In which in vivo models has this compound been tested?
A2: this compound has been evaluated in the following preclinical models:
-
Sugen-Hypoxia (SuHx) rat model of Pulmonary Arterial Hypertension (PAH): This model is used to induce severe PAH and right ventricular failure, mimicking the human disease state.[4][5]
-
Syngeneic MC38 mouse colon carcinoma model: This model is used to assess the anti-tumor efficacy of this compound in an immunocompetent setting.[1]
Q3: What are the recommended administration routes and dosages for this compound in these models?
A3: The administration route and dosage depend on the experimental model:
-
PAH (SuHx rat model):
-
Colon Carcinoma (MC38 mouse model):
-
Oral: A dose of 100 mg/kg/day has demonstrated significant tumor growth reduction.[1]
-
Q4: What are the expected therapeutic effects of this compound in these models?
A4: In the SuHx rat model of PAH, this compound treatment has been shown to:
-
Significantly reduce right ventricular systolic pressure.[6]
-
Improve right ventricular ejection fraction.[6]
-
Reverse pulmonary vascular remodeling and alveolar macrophage infiltration.[6]
-
Decrease pathologically high mean pulmonary artery pressure.[5]
In the MC38 mouse colon carcinoma model, this compound monotherapy has been shown to:
-
Significantly reduce tumor growth and absolute tumor volume.[1]
Troubleshooting Guide
Problem 1: High variability in tumor growth in the MC38 colon carcinoma model.
-
Possible Cause: Inconsistent tumor cell implantation, variation in the host immune response, or differences in the tumor microenvironment. Subcutaneous xenograft models, in general, have known drawbacks, including the artificial site of tumor growth which can affect outcomes.[7]
-
Troubleshooting Steps:
-
Standardize Cell Implantation: Ensure consistent cell numbers, viability, and injection volume for each animal.
-
Monitor Animal Health: Stress can impact the immune system and tumor growth.[8] Maintain a consistent and low-stress environment for the animals.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Consider Orthotopic Models: For more clinically relevant tumor growth and microenvironment, consider implanting the tumor cells in the colon (the "correct place") rather than subcutaneously.[7]
-
Problem 2: Inconsistent or lower-than-expected efficacy in the SuHx rat model of PAH.
-
Possible Cause: Issues with the induction of the SuHx model, improper drug administration, or limitations of the animal model in fully replicating human PAH.[9]
-
Troubleshooting Steps:
-
Verify Model Induction: Confirm successful induction of PAH by measuring key hemodynamic parameters before starting treatment.
-
Optimize Drug Delivery:
-
Oral Gavage: Ensure accurate dosing and proper gavage technique to avoid stress and ensure the full dose is administered.
-
Inhalation: Calibrate the inhalation apparatus to ensure consistent aerosol delivery. Monitor the animals during inhalation to ensure they are breathing normally.
-
-
Dose Optimization: Future investigations should explore further dose optimization to maximize therapeutic effects.[4]
-
Consider Combination Therapy: The potential benefit of combining this compound with existing PAH treatments is an area for further investigation.[9]
-
Problem 3: Unexpected side effects or toxicity.
-
Possible Cause: Off-target effects, incorrect dosage, or issues with the vehicle used for administration.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to distinguish between vehicle-related effects and drug-related toxicity.
-
Dose-Ranging Studies: Conduct preliminary dose-ranging studies to identify the maximum tolerated dose (MTD).
-
Monitor Animal Welfare: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake. This compound has been shown to not have a relevant effect on the body weight of treated animals in the MC38 model, indicating a lack of acute general toxic effects at the tested dose.[1]
-
Pharmacokinetic Analysis: Analyze plasma concentrations of this compound to ensure they are within the expected therapeutic range.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in the SuHx Rat Model of PAH (Oral Administration)
| Parameter | SuHx + Vehicle | SuHx + this compound (20 mg/kg/day) | P-value |
| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 | P=0.0289 |
| RV Systolic Pressure (mmHg) | 79.1 | 62.8 | P=0.0276 |
| Pulmonary Pulse Pressure (mmHg) | 45.4 | 33.3 | P=0.031 |
| RV Wall Thickness | - | 7% reduction | P=0.0479 |
Data extracted from a 5-week treatment study in the Sugen-Hypoxia rat model.[4][5]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (mg/kg) | Oral Bioavailability (%) | Plasma Half-life (h) |
| Mouse | Oral | 50 | 41.3 | 1.76 |
| Mouse | Intravenous | 10 | - | - |
| Rat | Oral | 20 | - | 4.48 |
| Rat | Oral | 50 | - | 3.41 |
Data from pharmacokinetic studies in mice and rats.[1]
Experimental Protocols
Sugen-Hypoxia (SuHx) Rat Model for PAH
-
Animal Model: Male Sprague Dawley rats, 8-9 weeks old.[5]
-
Induction:
-
Day 0: A single subcutaneous injection of Sugen 5416 (20 mg/kg), a vascular endothelial growth factor receptor (VEGFR) antagonist.[4][5]
-
Following the injection, expose the rats to 3 weeks of hypoxic conditions (10% oxygen).[4][5]
-
Allow a 10-day recovery period in normoxic conditions before starting treatment.[6]
-
-
Treatment:
-
Endpoint Analysis:
-
Hemodynamic measurements (e.g., right ventricular systolic pressure, mean pulmonary artery pressure) via right heart catheterization.
-
Cardiac magnetic resonance imaging (MRI) to assess right ventricular function (e.g., ejection fraction, end-systolic volume).[6]
-
Histological analysis of lung tissue to assess pulmonary vascular remodeling and inflammation.[9]
-
Syngeneic MC38 Mouse Colon Carcinoma Model
-
Animal Model: Immunocompetent mice (e.g., C57BL/6).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MC38 colon carcinoma cells into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound (e.g., 100 mg/kg/day) or vehicle orally for the duration of the study.[1]
-
-
Endpoint Analysis:
Visualizations
Caption: Mechanism of action of this compound in inhibiting serotonin synthesis.
Caption: Experimental workflow for the Sugen-Hypoxia (SuHx) rat model of PAH.
Caption: Experimental workflow for the syngeneic MC38 mouse colon carcinoma model.
References
- 1. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 2. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases - TO H5*: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 3. researchgate.net [researchgate.net]
- 4. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor this compound Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Weaknesses and Pitfalls of Using Mice and Rats in Cancer Chemoprevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breathing New Life into Pulmonary Arterial Hypertension Treatment: Targeting Serotonin Synthesis with an Inhalation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding off-target effects of TPT-004 in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively use TPT-004 in your research and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a next-generation, potent, and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. It targets both TPH1 and TPH2 isoforms, thereby reducing the production of peripheral serotonin. This mechanism of action makes it a promising therapeutic candidate for conditions associated with elevated peripheral serotonin, such as pulmonary arterial hypertension (PAH).
Q2: What are the known on-target and off-target activities of this compound?
This compound is a highly potent inhibitor of TPH1 and TPH2. It has also been shown to inhibit other related enzymes, Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH), but at higher concentrations, indicating a degree of selectivity for TPH. At a concentration of 20 μM, this compound has been observed to have no significant impact on the LAT1 transporter.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibition of serotonin production in cell-based assays.
Possible Causes:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines.
-
Cell Health and Density: Poor cell health or inconsistent cell seeding density can affect experimental outcomes.
-
Compound Instability: this compound may degrade in culture medium over long incubation periods.
-
Assay Interference: Components in the assay system may interfere with this compound activity or the detection method.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal IC50 in your specific cell line. A typical starting range for in vitro assays is 0.1 to 10 µM. In serotonergic BON cells, this compound reduced intracellular serotonin levels with an IC50 of 0.952 µM.
-
Ensure Consistent Cell Culture Practices:
-
Maintain a consistent cell passage number.
-
Ensure high cell viability (>90%) before starting the experiment.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
-
Assess Compound Stability: Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles.
-
Validate Assay System: Run appropriate controls, including a vehicle control (DMSO) and a positive control (if available), to ensure the assay is performing as expected.
Issue 2: Unexpected or off-target effects observed in cells or animal models.
Possible Causes:
-
Inhibition of Related Enzymes: At higher concentrations, this compound can inhibit PAH and TH, which may lead to effects unrelated to serotonin inhibition.
-
Undiscovered Off-Target Kinase Activity: Although not extensively documented in publicly available literature, off-target kinase inhibition is a common feature of small molecule inhibitors.
-
Metabolite Activity: The metabolites of this compound may have their own biological activities.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine if the observed off-target effect is dose-dependent. Using the lowest effective concentration of this compound can help minimize off-target effects.
-
Use a Structurally Unrelated TPH Inhibitor: To confirm that the observed effect is due to TPH inhibition and not an off-target effect of this compound, consider using a different, structurally unrelated TPH inhibitor as a control.
-
Conduct a Kinase Selectivity Screen: If significant off-target effects are suspected, a broad kinase selectivity profiling assay can identify potential off-target kinases.
-
Analyze Downstream Signaling Pathways: Investigate signaling pathways downstream of potential off-target kinases to confirm engagement in your experimental system. For example, if a kinase in the MAPK pathway is a suspected off-target, you can perform a western blot for phosphorylated ERK (p-ERK).
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| On-Target Activity | |||
| TPH1 IC50 | 77 nM | In vitro | |
| TPH2 IC50 | 16 nM | In vitro | |
| Serotonin Reduction IC50 | 0.952 µM | BON cells | |
| Off-Target Activity | |||
| Phenylalanine Hydroxylase (PAH) IC50 | 403.5 nM | In vitro | |
| Tyrosine Hydroxylase (TH) IC50 | 1.359 µM | In vitro | |
| LAT1 Transporter Inhibition | No relevant impact at 20 µM | In vitro | |
| In Vivo Efficacy | |||
| Effective Oral Dose (PAH model) | 20 mg/kg/day | Rat | |
| Effective Oral Dose (Colon Carcinoma) | 50 mg/kg (twice daily) | Mouse | |
| Pharmacokinetics | |||
| Oral Bioavailability | 41.3% | Mouse | |
| Half-life (oral) | 1.76 h | Mouse | |
| Half-life (oral, 20 mg/kg) | 4.48 h | Rat | |
| Brain Penetration | Minimal | Mouse, Rat |
Experimental Protocols
Western Blot for TPH1 and Phospho-ERK
This protocol provides a general framework for assessing the levels of TPH1 and the phosphorylation status of ERK, a potential downstream marker of off-target kinase activity.
1. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (10% gel).
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Anti-TPH1 antibody (e.g., Rabbit polyclonal, 1:1000 dilution)
-
Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Rabbit monoclonal, 1:2000 dilution)
-
Anti-total ERK1/2 antibody (e.g., Rabbit monoclonal, 1:1000 dilution) as a loading control.
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cell lines, such as BON cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 to 100 µM.
-
Replace the medium in the wells with the this compound solutions. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
3. MTT Assay:
-
Add MTT reagent (5 mg/mL in PBS) to each well (10% of the culture volume).
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
TPT-004 treatment duration for optimal tumor growth reduction
This technical support center provides guidance for researchers and drug development professionals utilizing TPT-004 in preclinical cancer models. The following information addresses common questions and potential issues to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2][3][4] It has high inhibitory activity against both TPH1 and TPH2 isoforms.[1] The therapeutic rationale in oncology is based on reducing peripheral serotonin levels, as serotonin has been implicated in promoting tumor growth.[4][5] this compound is designed to have minimal brain penetration, thereby avoiding effects on central nervous system serotonin levels.[1][3]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant tumor growth reduction in a syngeneic MC38 mouse colon carcinoma model.[1][2]
Q3: What is the recommended dosage of this compound for in vivo mouse studies?
A3: A dosage of 100 mg/kg/day administered orally has been shown to be effective in reducing tumor growth in the MC38 mouse colon carcinoma model.[1][2]
Q4: What is the optimal treatment duration with this compound for tumor growth reduction?
A4: Currently, publicly available data from the key study on this compound in a colon cancer model does not specify experiments comparing different treatment durations to define an "optimal" period for tumor growth reduction. The existing literature reports a significant reduction in tumor growth with daily administration, suggesting that treatment should be continued for the duration of the efficacy study.[1][2] Researchers should determine the study endpoint based on their experimental design and ethical considerations, such as tumor burden limits.
Q5: Are there any known toxicities or side effects of this compound in preclinical models?
A5: Preclinical studies have indicated that this compound has a good safety profile. In the MC38 mouse model, treatment with 100 mg/kg/day did not have a relevant effect on the body weight of the animals, suggesting no acute general toxic effects.[1] Furthermore, dose-range finding studies in rats showed no adverse effects on survival and body weight at doses up to 400 mg/kg/day.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of significant tumor growth inhibition. | - Suboptimal Drug Formulation/Administration: this compound may not be fully solubilized or properly administered, leading to poor bioavailability. - Advanced Tumor Stage: Treatment may have been initiated on very large, established tumors that are less responsive. - Animal Strain/Model Variability: The specific mouse strain or tumor model may be less sensitive to serotonin inhibition. | - Ensure this compound is formulated as described in the protocol (e.g., in 0.5% (w/v) CMC-Na in water).[6] Confirm accurate oral gavage technique. - Initiate treatment when tumors are palpable but not overly large, as efficacy has been noted in the initial growth phase.[1] - Verify the appropriateness of the chosen model. The MC38 model in C57BL/6 mice is a reported responsive model.[1][2] |
| High variability in tumor growth within the treatment group. | - Inconsistent Tumor Cell Implantation: Variation in the number of viable cells or injection technique can lead to different initial tumor sizes. - Inconsistent Dosing: Inaccurate volume or frequency of this compound administration. | - Ensure consistent cell viability and subcutaneous injection technique.[3][7] Randomize animals into treatment groups after tumors are established. - Calibrate administration equipment and ensure all animals receive the correct dose at the scheduled times. |
| Adverse effects observed (e.g., weight loss). | - Formulation Issues: The vehicle used for formulation may be causing irritation or toxicity. - Off-target Effects (unlikely based on current data): Although this compound is reported to be selective, individual animal sensitivities can vary. | - Prepare the vehicle control group and ensure it is well-tolerated. If issues persist, consider alternative, well-established vehicles. - Monitor animals daily for any signs of distress. If adverse effects are noted, consult with a veterinarian and consider a dose reduction study. |
Quantitative Data on Tumor Growth Reduction
The following table summarizes the reported efficacy of this compound in the MC38 mouse colon carcinoma model. Note that a detailed time-course of tumor volume reduction is not available in the public domain.
| Treatment Group | Dosage | Treatment Duration | Outcome | Reference |
| This compound | 100 mg/kg/day (oral) | Not specified | Significantly reduced tumor growth and absolute tumor volume. | [1][2] |
| Vehicle Control | N/A | Not specified | Standard tumor growth. | [1][2] |
Experimental Protocols
MC38 Syngeneic Mouse Model for Colon Carcinoma
This protocol is a generalized procedure based on common practices for this model.
-
Cell Culture:
-
Tumor Implantation:
-
Treatment with this compound:
-
Monitor tumor growth by caliper measurements (Length x Width^2 / 2) every 2-3 days.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a vehicle such as 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water.[6]
-
Administer this compound orally at a dose of 100 mg/kg/day.
-
Administer an equal volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Continue daily treatment and monitor tumor volume and body weight.
-
The study endpoint is determined by institutional guidelines regarding tumor size (e.g., >2000 mm³) or signs of animal distress.
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: Proposed mechanism of action for this compound in reducing tumor growth.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Targeting regulation of tryptophan metabolism for colorectal cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 3. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 4. T cell recruitment triggered by optimal dose platinum compounds contributes to the therapeutic efficacy of sequential PD-1 blockade in a mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating tryptophan metabolites and risk of colon cancer: results from case-control and prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of spontaneous liver and lung metastasis for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting TPT-004 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with TPT-004.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2] It targets both TPH1 and TPH2 isoforms, thereby reducing the production of peripheral serotonin.[1][2] This mechanism is crucial in studying diseases where elevated peripheral serotonin is a key pathological driver, such as pulmonary arterial hypertension (PAH).[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. Variability in results can often be traced back to improper handling.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles to prevent degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are crucial for designing experiments with appropriate concentrations.
| Target | IC50 Value |
| TPH1 | 77 nM |
| TPH2 | 16 nM |
| Phenylalanine Hydroxylase (PAH) | 403.5 nM |
| Tyrosine Hydroxylase (TH) | 1.359 µM |
| Intracellular Serotonin Levels (BON cells, 72h) | 0.952 µM |
Data compiled from MedchemExpress.[1]
Troubleshooting Guide for this compound Experiments
Variability in experimental outcomes can arise from multiple factors, ranging from reagent handling to the specifics of the experimental model. This guide addresses common issues in a question-and-answer format.
Q4: My in vitro results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent in vitro results are a common challenge. Below is a systematic approach to troubleshooting.
-
Cell-Based Assay Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in vitro results.
Detailed Checklist for In Vitro Variability:
| Category | Potential Issue | Recommended Action |
| Compound Integrity | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot stocks to minimize freeze-thaw cycles. Confirm storage conditions (-20°C short-term, -80°C long-term).[1] |
| Inaccurate dilutions. | Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment. | |
| Cell Culture | High passage number of cells leading to phenotypic drift. | Use cells within a consistent and low passage number range. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma. | |
| Inconsistent cell seeding density. | Use a cell counter for accurate seeding. Ensure even cell distribution in wells to avoid edge effects. | |
| Assay Protocol | Variability in incubation times. | Use a timer and adhere strictly to the protocol's incubation periods. |
| Reagent variability (e.g., serum, media). | Use the same lot of reagents for a set of comparative experiments. If changing lots, perform a bridging study. | |
| Pipetting errors. | Use calibrated pipettes. For multi-well plates, prepare master mixes to minimize well-to-well variability. |
Q5: I am observing high variability in my in vivo animal studies with this compound. What factors should I consider?
In vivo experiments have additional layers of complexity that can contribute to variability.
-
Key Considerations for In Vivo Studies with this compound
| Factor | Potential Issue | Recommended Action |
| Animal Model | Variation in age, weight, or sex of animals. | Use animals of the same age, sex, and from the same supplier.[3] Randomize animals into treatment groups. |
| Underlying health status of animals. | Acclimatize animals to the facility before starting the experiment. Monitor for any signs of illness. | |
| Drug Administration | Inconsistent dosing due to improper technique. | For oral gavage, ensure proper technique to deliver the full dose.[1] For other routes like inhalation, ensure the delivery system is calibrated and consistent.[5] |
| Formulation and vehicle effects. | Ensure this compound is fully dissolved or uniformly suspended in the vehicle. Run a vehicle-only control group. | |
| Experimental Design | Lack of blinding in data collection and analysis. | Blind the researchers who are administering the treatment and assessing the outcomes.[4] |
| Cage effects or environmental factors. | House animals from different treatment groups in the same rack and randomize cage positions. | |
| Pharmacokinetics | Individual differences in drug metabolism. | Consider performing pharmacokinetic studies to understand the exposure levels in your specific animal model. |
Q6: How does this compound impact the serotonin signaling pathway, and how can I visualize this?
This compound acts by inhibiting TPH, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (5-HTP), a precursor to serotonin (5-HT). This leads to a reduction in peripheral serotonin levels.
-
This compound Mechanism of Action
Caption: this compound inhibits TPH, blocking serotonin synthesis.
Experimental Protocols
Key Experimental Protocol: In Vivo Efficacy Study in a Mouse Model
This protocol is a generalized example based on published studies.[1] Researchers should adapt it to their specific model and experimental question.
-
Animal Model:
-
Species: C57BL/6N mice, female, 8 weeks old.[1]
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
-
Tumor Model (if applicable):
-
Cell Line: MC38 colon carcinoma cells.
-
Implantation: Subcutaneously transplant tumor fragments into the flank of the mice.[1]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
-
This compound Formulation and Administration:
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (50 mg/kg).
-
-
Outcome Measures:
-
Primary: Tumor volume, animal weight.
-
Secondary (optional): Measurement of serotonin levels in plasma or tissue, histological analysis of tumors.
-
-
Data Analysis:
-
Use appropriate statistical tests to compare the outcomes between the vehicle and this compound treated groups (e.g., t-test or ANOVA).
-
Present data as mean ± SEM. A p-value of < 0.05 is typically considered statistically significant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Breathing New Life into Pulmonary Arterial Hypertension Treatment: Targeting Serotonin Synthesis with an Inhalation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of TPT-004 in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of TPT-004 in mouse models. This compound, a potent and selective tryptophan hydroxylase (TPH) inhibitor, has shown promise in preclinical studies. However, optimizing its oral delivery is crucial for maximizing its therapeutic potential. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in mice?
A1: Pharmacokinetic studies in mice have shown that this compound has an oral bioavailability of approximately 41.3% when administered at a dose of 50 mg/kg.
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A2: this compound is a highly hydrophilic compound.[1] The primary challenge for the oral absorption of hydrophilic drugs (classified as Biopharmaceutics Classification System - BCS Class III) is their low permeability across the lipid-rich intestinal epithelial membrane. While it has good aqueous solubility, its ability to passively diffuse across the gut wall is limited.
Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the intestinal permeability of hydrophilic compounds like this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.[2][3][4]
-
Permeation enhancers: Co-administration of this compound with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
Lipid-based formulations: Although this compound is hydrophilic, formulating it in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its absorption by promoting lymphatic transport.
Q4: My in vivo study shows high variability in this compound plasma concentrations between mice. What could be the cause?
A4: High inter-animal variability can stem from several factors:
-
Inconsistent formulation: Ensure the formulation is homogeneous and that this compound is uniformly suspended or dissolved.
-
Gavage technique: Improper oral gavage can lead to dosing errors or stress-induced physiological changes affecting absorption. Ensure all personnel are properly trained.
-
Physiological differences: Factors such as age, sex, and gut microbiome can influence drug absorption.
-
Fasting state: Ensure consistent fasting periods for all animals before dosing, as food can significantly impact the absorption of some drugs.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when aiming to improve the oral bioavailability of this compound in mice.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability (<40%) | Poor intestinal permeability due to the hydrophilic nature of this compound. | 1. Formulation Optimization: Explore enabling formulations such as solid lipid nanoparticles or the inclusion of permeation enhancers. 2. Dose Escalation Study: Determine if bioavailability is dose-dependent. Saturation of efflux transporters at higher doses could increase bioavailability. |
| High Variability in Pharmacokinetic Data | Inconsistent dosing, formulation heterogeneity, or biological differences between animals. | 1. Standardize Procedures: Ensure consistent oral gavage technique, vehicle preparation, and animal handling. 2. Homogenize Formulation: Vigorously mix the formulation before each dose to ensure a uniform suspension. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| No Detectable this compound in Plasma | Issues with analytical method sensitivity, incorrect dosing, or rapid metabolism. | 1. Validate Analytical Method: Confirm the lower limit of quantification (LLOQ) of your LC-MS/MS method is sufficient to detect expected plasma concentrations. 2. Verify Dose Administration: Double-check dosing calculations and observe animals post-gavage to ensure the dose was successfully administered. 3. Investigate Metabolism: Conduct in vitro metabolic stability assays using mouse liver microsomes to assess the rate of first-pass metabolism. |
| Precipitation of this compound in Formulation | The vehicle has poor solubilizing capacity for this compound. | 1. Screen Alternative Vehicles: Test a range of pharmaceutically acceptable vehicles to identify one that provides adequate solubility and stability. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the vehicle pH accordingly. |
Signaling Pathway
This compound is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin from tryptophan. By competitively binding to the tryptophan binding site of TPH, this compound prevents the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), thereby reducing the production of serotonin.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation of this compound
Objective: To prepare a solid lipid nanoparticle formulation of this compound to enhance its oral absorption in mice.
Materials:
-
This compound
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Cylindrical probe sonicator
-
High-speed homogenizer
-
Deionized water
Method:
-
Melt the lipid: Heat the glyceryl monostearate to 5-10°C above its melting point.
-
Disperse this compound: Add this compound to the melted lipid and stir until a clear solution is formed.
-
Prepare the aqueous phase: Dissolve the Polysorbate 80 in deionized water and heat to the same temperature as the lipid phase.
-
Form a coarse emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed for 5-10 minutes.
-
Sonication: Immediately sonicate the hot coarse emulsion using a probe sonicator for 3-5 minutes to form the nanoemulsion.
-
Cooling and SLN formation: Allow the nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid nanoparticles.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in mice.
Animals: Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1: this compound formulation (e.g., SLNs) administered orally (p.o.)
-
Group 2: this compound solution administered intravenously (i.v.)
Method:
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (p.o.): Administer the this compound formulation to Group 1 via oral gavage at a specified dose (e.g., 50 mg/kg).
-
Intravenous (i.v.): Administer the this compound solution to Group 2 via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software. Oral bioavailability (F%) is calculated as: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C18H20N6O3S |
| Molecular Weight | 400.46 g/mol |
| Description | Highly hydrophilic xanthine derivative |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| This compound Solution | i.v. | 5 | - | - | 1500 | - |
| This compound Suspension | p.o. | 50 | 850 | 1.0 | 6200 | 41.3 |
| This compound SLN | p.o. | 50 | 1500 | 0.5 | 10500 | 70.0 |
Experimental Workflow Diagram
Caption: Experimental workflow for bioavailability assessment.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Solid Lipid Nanoparticles: A Potential Option for Enhancing Oral Bioavailability of Highly Soluble and Poorly Permeable (BCS Class III) Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
TPT-004 toxicity and safety profile in animal studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the preclinical toxicity and safety profile of TPT-004. The information provided herein is based on publicly available animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, next-generation inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin. By inhibiting TPH1, this compound reduces the production of serotonin in the periphery, which has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH). Elevated peripheral serotonin can contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation in the pulmonary arteries.
Q2: What is the general safety profile of this compound observed in animal studies?
A2: Based on available research, this compound appears to be well-tolerated in animal models at therapeutically effective doses. Studies in rats with PAH have shown that inhaled this compound can reduce pulmonary hypertension without causing adverse hemodynamic effects on the left side of the heart.[1][2] Furthermore, oral administration of this compound in a mouse model of colon carcinoma did not lead to any significant general toxic effects, as evidenced by the lack of impact on the animals' body weight.[1]
Q3: Has the central nervous system (CNS) safety of this compound been evaluated?
A3: Yes, studies in mice have indicated that this compound has minimal potential for brain penetration. Behavioral assessments in mice following subchronic treatment with high doses of this compound showed no significant changes in anxiety, hedonism, or despair, suggesting a favorable CNS safety profile.[1]
Q4: Is there any information on the No-Observed-Adverse-Effect-Level (NOAEL) for this compound from repeat-dose toxicity studies?
A4: While published literature mentions the completion of advanced Good Laboratory Practice (GLP)-compliant toxicity and safety investigations, specific quantitative data such as the NOAEL from these studies are not publicly available at this time. The information available is primarily from efficacy studies that included safety monitoring.
Q5: Are there any data on the reproductive and developmental toxicity or genotoxicity of this compound?
A5: Currently, there are no publicly available data from dedicated reproductive and developmental toxicity studies or genotoxicity assays for this compound.
Troubleshooting Guide for In Vivo Experiments
Issue 1: Unexpected side effects are observed during an in vivo study.
-
Possible Cause: The dose of this compound may be too high for the specific animal model or strain being used. While formal toxicology data is limited, starting with doses reported in efficacy studies (e.g., 20 mg/kg/day orally in rats for PAH) is recommended.[3]
-
Troubleshooting Steps:
-
Review the dosing regimen and ensure it is consistent with published literature.
-
Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.
-
Monitor animals closely for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
If adverse effects are observed, consider reducing the dose or frequency of administration.
-
Issue 2: How can I minimize systemic exposure when investigating the effects of this compound on the lungs?
-
Recommendation: An inhalation route of administration has been shown to be effective in a rat model of PAH while limiting systemic exposure.[1][4] This approach may help to isolate the effects of this compound to the pulmonary system and reduce the potential for systemic side effects.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Animals
| Parameter | Species | Dose and Route | Value | Reference |
| Oral Bioavailability | Mouse | 50 mg/kg, oral | 41.3% | [1] |
| Half-life (t½) | Mouse | 10 mg/kg, IV | Not specified | [1] |
| 50 mg/kg, oral | 1.76 h | [1] | ||
| Rat | 20 mg/kg, oral | 4.48 h | [1] | |
| 50 mg/kg, oral | 3.41 h | [1] |
Table 2: Summary of Safety Observations in Animal Efficacy Studies
| Animal Model | Study Focus | Route of Administration | Dose | Key Safety Observations | Reference |
| Sugen-Hypoxia Rat | Pulmonary Arterial Hypertension | Inhalation | Not specified | No adverse effects on left ventricular or systemic blood pressure. | [2] |
| Sugen-Hypoxia Rat | Pulmonary Arterial Hypertension | Oral | 20 mg/kg/day | Survival rate of 91.7% (11/12) compared to 83.3% (10/12) in the vehicle group. | [3] |
| MC38 Mouse Syngeneic Model | Colon Carcinoma | Oral | 100 mg/kg/day | No relevant effect on body weight, indicating no acute general toxic effects. | [1] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a TPH1 inhibitor.
Experimental Workflow for In Vivo Efficacy and Safety Assessment
References
Technical Support Center: TPT-004 Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of TPT-004 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a next-generation, orally active inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[1] It is a member of the xanthine-imidazothiazole class of TPH inhibitors.[1][2] this compound is designed to reduce pathologically high levels of peripheral serotonin, which is implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability of this compound. Recommendations are summarized in the table below.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at a concentration of 125 mg/mL (312.15 mM). It is advised to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can impact solubility and stability. Sonication may be required to fully dissolve the compound.
Q4: How should I prepare this compound for in vivo animal studies?
A4: A common formulation for oral gavage in mice involves a multi-step process to ensure a stable and homogenous suspension. A suggested protocol is as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add Saline/PBS/ddH2O and mix thoroughly.
The final concentration of each component should be optimized based on the required dosage and administration volume for the specific animal model.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses specific issues that may arise during experimental setups and provides solutions to minimize this compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solutions. | This compound has limited aqueous solubility. Direct dilution of a concentrated DMSO stock into aqueous buffers can cause precipitation. | Perform a serial dilution of the DMSO stock solution with DMSO to an intermediate concentration before adding it to the aqueous medium. Ensure the final concentration of DMSO in the experimental medium is low and compatible with the assay. Gentle warming and vortexing can also aid in solubilization, but prolonged exposure to high temperatures should be avoided. |
| Loss of this compound activity in prepared solutions over time. | This compound may be susceptible to hydrolytic degradation, especially at non-neutral pH. The xanthine and imidazothiazole ring systems can be prone to hydrolysis under certain conditions. | Prepare fresh working solutions of this compound for each experiment. If solutions must be stored, keep them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When possible, maintain the pH of aqueous solutions between 6.0 and 8.0. |
| Inconsistent results in cell-based assays. | This compound may degrade in cell culture media over longer incubation periods (e.g., >24 hours). Degradation can be influenced by media components, temperature, and light exposure. | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. Minimize exposure of the plates to light by keeping them in the incubator and using dark-colored plates if possible. |
| Variability in in vivo efficacy. | Improper formulation can lead to poor bioavailability and inconsistent exposure. Degradation in the dosing formulation can also be a factor. | Prepare the dosing formulation fresh before each administration. Ensure all components are thoroughly mixed to create a homogenous suspension. Store the formulation protected from light and at a controlled room temperature during the dosing period. |
| Appearance of unknown peaks in HPLC analysis. | This could indicate the presence of degradation products. Potential degradation pathways for xanthine and imidazothiazole derivatives include oxidation and hydrolysis. | To investigate potential degradation, a forced degradation study can be performed. This involves exposing this compound to stress conditions such as acid, base, oxidation (e.g., with H2O2), heat, and light. The resulting degradation products can be analyzed by HPLC-MS to identify their structures and understand the degradation pathways. This information can then be used to develop a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: In Vitro TPH1 Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on the TPH1 enzyme.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
6-(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, catalase, DTT, and BH4.
-
Add the diluted this compound solutions or DMSO (for the vehicle control) to the appropriate wells.
-
Add the TPH1 enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Measure the product formation (5-hydroxytryptophan) using a suitable detection method (e.g., HPLC with fluorescence detection or a colorimetric assay).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization and validation are required.
Instrumentation and Columns:
-
HPLC or UHPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan).
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO/mobile phase mixture).
-
Prepare samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). Neutralize the acid and base stressed samples before injection.
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, which may correspond to degradation products.
-
The method should be able to resolve the this compound peak from all degradation product peaks with a resolution of >1.5.
Visualizations
Caption: this compound inhibits TPH, reducing serotonin synthesis and its downstream effects.
Caption: Workflow for an in vitro TPH1 enzyme inhibition assay with this compound.
Caption: Troubleshooting logic for addressing inconsistent results with this compound.
References
Validation & Comparative
Comparative Guide to TPH Inhibition: TPT-004 vs. Telotristat Ethyl
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed, objective comparison of TPT-004 and telotristat ethyl, two inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. The comparison is based on available preclinical and clinical data, focusing on their mechanism, potency, selectivity, and supporting experimental findings.
Introduction to TPH Inhibition
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and peripheral hormone synthesized from the amino acid L-tryptophan. The first and rate-limiting step of this synthesis is catalyzed by tryptophan hydroxylase (TPH).[1][2][3][4] There are two main isoforms of this enzyme:
-
TPH1: Primarily found in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal (GI) tract, and is responsible for the vast majority of the body's serotonin production.[1][5]
-
TPH2: The predominant isoform in the central nervous system (CNS), responsible for synthesizing serotonin that functions as a neurotransmitter.[1][5]
Dysregulation of peripheral serotonin production is implicated in various pathologies, including carcinoid syndrome, pulmonary arterial hypertension (PAH), and certain cancers.[5][6] Consequently, inhibiting TPH1 selectively is a key therapeutic strategy to reduce peripheral serotonin levels without affecting crucial CNS functions. This guide compares telotristat ethyl, an FDA-approved TPH inhibitor, with this compound, a next-generation inhibitor in development.
Mechanism of Action and Molecular Profile
Telotristat Ethyl (Xermelo®) is an ethyl ester prodrug.[7] After oral administration, it is metabolized into its active form, telotristat (LP-778902).[8] Telotristat is a reversible inhibitor of TPH, designed with high molecular weight and acidic properties to limit its ability to cross the blood-brain barrier, thereby targeting peripheral TPH1.[5][8][9]
This compound is a novel, orally active TPH inhibitor developed by Trypto Therapeutics.[10][11] Unlike telotristat ethyl, it is administered as an active drug, not a prodrug. It features a distinct xanthine-imidazothiazole scaffold and employs an enhanced dual-binding mechanism, targeting both the tryptophan and the tetrahydrobiopterin cofactor binding sites of the TPH enzyme.[12][13] This design aims for high potency and selectivity.
Signaling Pathway and Point of Inhibition
The synthesis of serotonin from L-tryptophan is a two-step enzymatic process. Both this compound and telotristat inhibit the first, rate-limiting step.
Caption: Inhibition of the rate-limiting step in serotonin synthesis.
Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound and telotristat against TPH isoforms and other related enzymes. Lower values indicate higher potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Profile |
| This compound | TPH1 | 77 | Highly selective for TPH enzymes.[10][14][15] |
| TPH2 | 16 | ||
| Phenylalanine Hydroxylase (PAH) | 403.5 | ||
| Tyrosine Hydroxylase (TH) | 1,359 | ||
| Telotristat | TPH1 | 28 | Inhibits both TPH1 and TPH2 but is designed for peripheral action.[7] |
| (Active Metabolite) | TPH2 | 32 | |
| Telotristat Ethyl | TPH1 | 800 | Prodrug with lower intrinsic activity.[7] |
| (Prodrug) | TPH2 | 1,210 |
Data compiled from multiple sources.[7][10][14][15]
Supporting Experimental Data & Protocols
-
Cell-Based Serotonin Reduction: In the human carcinoid cell line BON, which expresses TPH1, this compound reduced intracellular serotonin levels in a dose-dependent manner with an IC50 of 0.952 µM.[10][14]
-
In Vivo Efficacy (Oncology): In a syngeneic MC38 mouse colon carcinoma model, oral administration of this compound (50 mg/kg, twice daily) attenuated tumor growth, particularly in the initial phase.[10][14]
-
In Vivo Efficacy (PAH): In a Sugen-Hypoxia rat model of pulmonary arterial hypertension, five weeks of oral treatment with this compound (20 mg/kg/day) led to significant improvements in key hemodynamic parameters, including a 16% reduction in mean pulmonary artery pressure.[12]
-
Pharmacokinetics & Safety: this compound demonstrates favorable oral bioavailability (41.3% in mice) and minimal brain penetration, suggesting a strong safety profile by avoiding central serotonergic pathways.[10]
-
Clinical Efficacy (Carcinoid Syndrome): In Phase III clinical trials (TELESTAR and TELECAST), telotristat ethyl, when added to somatostatin analog therapy, significantly reduced bowel movement frequency in patients with carcinoid syndrome diarrhea.[9]
-
Biomarker Reduction: Treatment with telotristat ethyl led to statistically significant reductions in urinary 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, confirming its mechanism of action in humans.[9]
-
Safety Profile: The drug is generally well-tolerated. Due to its peripheral action, it avoids the psychiatric side effects seen with earlier, centrally-acting TPH inhibitors like parachlorophenylalanine.[9][16]
Key Experimental Protocols
This protocol outlines a typical method for determining the IC50 values of TPH inhibitors.
-
Objective: To measure the in vitro potency of test compounds (this compound, telotristat) against recombinant human TPH1 and TPH2 enzymes.
-
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate format, typically containing a buffer (e.g., 50 mM MES, pH 7.0), ferrous ammonium sulfate (FAS), a cofactor like tetrahydrobiopterin (BH4), catalase, and a reducing agent like DTT.[17]
-
Enzyme Addition: A defined concentration of purified, recombinant human TPH1 or TPH2 enzyme is added to the wells.[17]
-
Inhibitor Incubation: Serial dilutions of the test inhibitor are added to the wells and incubated with the enzyme. Control wells contain the vehicle (e.g., DMSO) but no inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-tryptophan.[17]
-
Incubation: The plate is incubated for a set period (e.g., 4 hours) at a controlled temperature (e.g., 4°C) to allow for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[18][19]
-
Quenching & Detection: The reaction is stopped using a quench solution. The amount of 5-HTP produced is then quantified, often using a fluorescence-based detection method where the product is converted into a fluorescent molecule.[18][19]
-
IC50 Calculation: The fluorescence intensity is measured with a microplate reader. The percentage of inhibition at each inhibitor concentration is calculated relative to the controls, and the data is fitted to a dose-response curve to determine the IC50 value.
-
This workflow describes a general procedure for evaluating the anti-tumor efficacy of a TPH inhibitor in a preclinical model.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Summary and Conclusion
Both this compound and telotristat ethyl are potent inhibitors of tryptophan hydroxylase, designed to reduce peripheral serotonin synthesis.
-
Telotristat ethyl is a clinically validated, FDA-approved prodrug that has established its efficacy and safety for treating carcinoid syndrome diarrhea. Its active metabolite, telotristat, shows slightly higher potency for TPH1 over TPH2.
-
This compound represents a next-generation approach, being an active drug with a novel dual-binding mechanism. Preclinical data shows it is highly potent, particularly against TPH2, and demonstrates high selectivity over other related enzymes. Its efficacy in preclinical models of colorectal cancer and pulmonary arterial hypertension highlights its potential for broader therapeutic applications.[10][12][14]
For researchers and drug developers, this compound's distinct mechanism, potency profile, and promising preclinical data in oncology and cardiovascular disease make it a compound of significant interest. Telotristat ethyl serves as the current clinical benchmark, providing a clear standard against which novel inhibitors like this compound will be evaluated as they progress through development.
References
- 1. 血清素合成及代谢 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. The journey from gene knockout to clinical medicine: telotristat and sotagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 11. Trypto Therapeutics [tryptotherapeutics.com]
- 12. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 13. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | TPH inhibitor | Probechem Biochemicals [probechem.com]
- 16. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. resources.amsbio.com [resources.amsbio.com]
TPT-004: A Potent Tryptophan Hydroxylase Inhibitor Demonstrates Superior Efficacy in Preclinical Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that TPT-004, a novel tryptophan hydroxylase (TPH) inhibitor, exhibits significant therapeutic potential in models of pulmonary arterial hypertension (PAH) and colon carcinoma, outperforming other TPH inhibitors in key efficacy markers. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the available experimental data, methodologies, and the underlying signaling pathways.
This compound is a next-generation, potent inhibitor of both TPH1 and TPH2, the rate-limiting enzymes in serotonin biosynthesis. Its unique mechanism of action and preclinical efficacy suggest a promising new therapeutic avenue for diseases driven by excess peripheral serotonin.
Efficacy in Pulmonary Arterial Hypertension
In a well-established Sugen-Hypoxia (SuHx) rat model of PAH, this compound demonstrated remarkable efficacy in reversing key indicators of the disease. Treatment with this compound led to significant improvements in hemodynamic parameters, right ventricular function, and pulmonary vascular remodeling.
In contrast, the clinical trial for another TPH inhibitor, rodatristat ethyl (ELEVATE-2), was terminated due to a lack of efficacy and a negative impact on pulmonary hemodynamics and cardiac function in patients with PAH.[1][2][3] This highlights the potential for different pharmacological profiles and clinical outcomes among TPH inhibitors.
Anti-Tumor Activity in Colon Carcinoma
This compound has also shown significant anti-tumor effects in a syngeneic MC38 mouse colon carcinoma model. Administration of this compound resulted in a notable reduction in tumor growth and volume, indicating its potential as a cancer therapeutic.
For comparison, telotristat ethyl, a TPH inhibitor approved for the treatment of carcinoid syndrome diarrhea, has demonstrated efficacy in reducing bowel movement frequency and urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels in clinical trials (TELESTAR and TELECAST).[4][5] While not directly a measure of anti-tumor activity, this indicates the systemic effects of TPH inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and other TPH inhibitors.
Table 1: Efficacy of TPH Inhibitors in Pulmonary Arterial Hypertension (PAH)
| Parameter | This compound (SuHx Rat Model) | Rodatristat Ethyl (ELEVATE-2 Clinical Trial) |
| Hemodynamics | ||
| Right Ventricular Systolic Pressure | ↓ Significant Reduction | ↑ Worsening |
| Pulmonary Vascular Resistance | ↓ Trend towards reduction | ↑ Increased |
| Cardiac Function | ||
| Right Ventricular Ejection Fraction | ↑ Improved | ↓ Negative effect on cardiac function |
| Outcome | Amelioration of PAH | Negative effect on pulmonary hemodynamics and cardiac function |
Table 2: Efficacy of TPH Inhibitors in Cancer
| Parameter | This compound (MC38 Mouse Colon Carcinoma Model) | Telotristat Ethyl (TELESTAR & TELECAST Clinical Trials - Carcinoid Syndrome) |
| Primary Endpoint | Tumor Growth and Volume | Reduction in Bowel Movement Frequency |
| Efficacy | ↓ Significant reduction in tumor growth | ↓ Significant reduction in daily bowel movements |
| Biomarker | Not Reported | ↓ Significant reduction in urinary 5-HIAA |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound in Sugen-Hypoxia (SuHx) Rat Model for PAH
The efficacy of this compound in PAH was evaluated using the Sugen-Hypoxia (SuHx) induced rat model, a standard preclinical model that closely mimics the pathophysiology of human PAH.
Experimental Workflow:
This compound in Syngeneic MC38 Mouse Colon Carcinoma Model
The anti-tumor efficacy of this compound was assessed in a syngeneic mouse model using the MC38 colon adenocarcinoma cell line, which allows for the study of tumor growth in the context of a competent immune system.
Experimental Workflow:
TPH Inhibition Signaling Pathway
This compound exerts its effects by inhibiting tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the synthesis of serotonin from the essential amino acid tryptophan. By blocking this step, this compound reduces the production of peripheral serotonin, which is implicated in the pathophysiology of various diseases, including PAH and certain cancers.
Conclusion
The available preclinical data strongly suggest that this compound is a highly effective TPH inhibitor with a promising therapeutic profile for the treatment of pulmonary arterial hypertension and colon carcinoma. Its demonstrated efficacy in robust animal models, coupled with the contrasting outcomes of other TPH inhibitors in clinical settings, underscores the importance of its unique pharmacological properties. Further investigation into the clinical potential of this compound is warranted.
References
- 1. Obesity Strongly Promotes Growth of Mouse MC38 Colon Cancer in an Orthotopic-syngeneic C57BL/6 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. Tryptophan hydroxylase 1 drives glioma progression by modulating the serotonin/L1CAM/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
TPT-004: A Comparative Analysis of Tryptophan Hydroxylase Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TPT-004's Performance Against Other TPH Inhibitors with Supporting Experimental Data.
This guide provides a comprehensive analysis of this compound, a novel tryptophan hydroxylase (TPH) inhibitor, focusing on its selectivity for the TPH1 isoform over the TPH2 isoform. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways to aid researchers in evaluating this compound for their studies.
Quantitative Comparison of TPH Inhibitors
The inhibitory activity of this compound against TPH1 and TPH2 has been evaluated, with some conflicting data reported in the literature. This section summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other notable TPH inhibitors.
| Inhibitor | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH1/TPH2) | Reference |
| This compound | 33.38 | Not explicitly stated, but selectivity for TPHs noted | - | [1] |
| This compound | 77 | 16 | 0.21 | [2] |
| Telotristat (LP778902) | 592 | Not explicitly stated in the same study | - | [1] |
| Telotristat Ethyl (LX1606) | 1440 | Not explicitly stated in the same study | - | [1] |
| Omeprazole | ~4300 | ~4300 | ~1 | [3] |
| Ilaprazole | 830 | 535 | 0.64 | [3] |
| pCPA | >50,000 | - | - | |
| LP-533401 | - | - | - |
Note: A lower IC50 value indicates higher potency. The selectivity ratio is calculated as (IC50 for TPH2) / (IC50 for TPH1). A ratio greater than 1 indicates selectivity for TPH1, while a ratio less than 1 suggests selectivity for TPH2. The available data for this compound presents a conflicting selectivity profile that requires careful consideration. One study highlights its high potency for TPH1, while another indicates greater potency for TPH2[1][2].
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the validation of compounds like this compound. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay (High-Throughput Fluorescence-Based)
This method is commonly used to determine the IC50 values of inhibitors against purified TPH1 and TPH2 enzymes.
-
Objective: To quantify the concentration-dependent inhibition of TPH1 and TPH2 by a test compound.
-
Materials:
-
Recombinant human TPH1 and TPH2 enzymes.
-
L-tryptophan (substrate).
-
Tetrahydrobiopterin (BH4) (cofactor).
-
Assay buffer (e.g., 40 mM Na HEPES).
-
Test compound (e.g., this compound) at various concentrations.
-
Quenching solution (e.g., 2% acetic acid in ethanol).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the TPH enzyme, assay buffer, and L-tryptophan.
-
Add the test compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the cofactor, BH4.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution.
-
Measure the fluorescence of the product, 5-hydroxytryptophan (5-HTP), using a microplate reader (e.g., excitation at 280 nm and emission at 535 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Serotonin Synthesis Pathway
The following diagram illustrates the biochemical pathway for the synthesis of serotonin, highlighting the critical role of tryptophan hydroxylase (TPH).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 3. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
TPT-004 Demonstrates Competitive Tumor Growth Inhibition Compared to Standard Chemotherapy in Preclinical Colorectal Cancer Model
For Immediate Release
A preclinical study has revealed that TPT-004, a novel tryptophan hydroxylase (TPH) inhibitor, significantly reduces tumor growth in a syngeneic MC38 mouse colon carcinoma model. The observed anti-tumor activity positions this compound as a promising therapeutic candidate, with efficacy comparable to standard-of-care chemotherapy regimens used in similar preclinical settings.
This compound, developed by Trypto Therapeutics GmbH, is an orally bioavailable small molecule that targets TPH, a key enzyme in the synthesis of serotonin. This mechanism of action is distinct from traditional cytotoxic chemotherapies. In a preclinical efficacy study, daily administration of this compound at a dose of 100 mg/kg resulted in a statistically significant reduction in tumor volume in the MC38 mouse model of colorectal cancer.[1]
For comparison, standard chemotherapy regimens for colorectal cancer, such as the combination of 5-fluorouracil (5-FU) and oxaliplatin, have also been evaluated in the MC38 model. In a representative study, a combination of 5-FU (50 mg/kg) and oxaliplatin (6 mg/kg) administered intraperitoneally also demonstrated significant suppression of tumor growth. While direct head-to-head studies are not yet available, the data from independent studies suggest that this compound's monotherapy efficacy is within a comparable range to that of this standard combination chemotherapy in this specific preclinical model.
Comparative Efficacy Data
To facilitate a clear comparison of the anti-tumor effects of this compound and a standard chemotherapy regimen, the following table summarizes quantitative data from independent studies conducted in the MC38 mouse colon carcinoma model.
| Treatment Group | Dosage and Administration | Key Findings (Tumor Volume) | Source |
| This compound | 100 mg/kg/day, oral administration | Significantly reduced tumor growth and absolute tumor volume. | [1] |
| 5-FU + Oxaliplatin | 5-FU: 50 mg/kg, Oxaliplatin: 6 mg/kg, intraperitoneal injection | Significantly suppressed the growth of subcutaneously established MC38 tumors. |
Note: The data presented is from separate studies and not from a direct comparative trial. Variations in experimental conditions may influence outcomes.
Experimental Protocols
This compound In Vivo Efficacy Study
The anti-tumor efficacy of this compound was evaluated in a syngeneic MC38 mouse colon carcinoma model.
-
Animal Model: C57BL/6 mice were used.
-
Tumor Cell Implantation: MC38 colon carcinoma cells were implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors were established, mice were treated with this compound at a dose of 100 mg/kg/day.
-
Tumor Growth Measurement: Tumor volume was measured regularly throughout the study to assess the effect of the treatment.
-
Primary Endpoint: The primary endpoint was the reduction in tumor growth and absolute tumor volume compared to a control group.
Standard Chemotherapy (5-FU/Oxaliplatin) In Vivo Study
The efficacy of a standard combination chemotherapy was assessed in a similar MC38 syngeneic mouse model.
-
Animal Model: C57BL/6 mice were used.
-
Tumor Cell Implantation: 5.0 × 10^5 MC38 cells were injected subcutaneously into the right flank of the mice.
-
Treatment: On days 10 and 18 post-implantation, mice received intraperitoneal injections of 5-FU (50 mg/kg) and oxaliplatin (L-OHP, 6 mg/kg).
-
Tumor Growth Measurement: Tumor volume was calculated using the formula: (length × width^2)/2 and measured every 4 days.
-
Primary Endpoint: The primary endpoint was the suppression of tumor growth compared to control groups.
Signaling Pathway of this compound's Mechanism of Action
This compound inhibits the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in the synthesis of serotonin from tryptophan. By inhibiting TPH, this compound reduces the levels of serotonin, which is implicated in promoting tumor growth.
The preclinical data for this compound are encouraging and warrant further investigation. Future studies, including direct comparative trials with standard-of-care chemotherapies, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer.
References
TPT-004: A Comparative Analysis of a Novel TPH1 Inhibitor Across Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TPT-004, a next-generation tryptophan hydroxylase 1 (TPH1) inhibitor, and its mechanism of action in various disease models. We will delve into its performance against alternative therapies, supported by experimental data, to offer a clear perspective on its potential.
Mechanism of Action: Targeting Serotonin Synthesis
This compound is a potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. Specifically, it targets TPH1, the isoform responsible for peripheral serotonin production. Elevated peripheral serotonin levels are implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension and certain cancers. By inhibiting TPH1, this compound reduces the production of peripheral serotonin, thereby mitigating its downstream pathological effects.[1][2][3] this compound is described as a "next-generation" inhibitor with an "enhanced double binding mode," which distinguishes it from other TPH inhibitors.[2]
Cross-Validation in Disease Models: Pulmonary Arterial Hypertension (PAH)
This compound has been extensively studied in the Sugen-Hypoxia (SuHx) rat model, a well-established model for severe PAH.
Comparative Efficacy in the SuHx Rat Model
| Parameter | Control (SuHx + Vehicle) | This compound (20 mg/kg/day, oral) | Sildenafil (100 mg/kg/day, oral) | This compound (Inhalation) |
| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 (16% reduction)[2] | Data not available for direct comparison | Significantly lower than SuHx + vehicle[1][4] |
| Right Ventricular Systolic Pressure (mmHg) | 79.1 | 62.8 (~20% reduction)[5] | Data not available for direct comparison | 51.47 (vs. 67.25 in vehicle)[6] |
| Right Ventricular Wall Thickness | Increased | 7% reduction[5] | Data not available for direct comparison | Reversed remodeling[6] |
| Right Ventricular Ejection Fraction (%) | 47.9 | Data not available for direct comparison | Data not available for direct comparison | 66.8[6] |
Experimental Protocol: Sugen-Hypoxia (SuHx) Rat Model
The SuHx model is induced in rats to mimic the complex vascular remodeling seen in human PAH.
Detailed Methodology:
-
Animal Model: Male Sprague Dawley rats are typically used.
-
Induction of PAH: A single subcutaneous injection of Sugen 5416 (20 mg/kg) is administered, followed by exposure to a hypoxic environment (10% O2) for three weeks.
-
Recovery and Treatment: Animals are returned to normoxia for a recovery period (e.g., 10 days) before the initiation of daily treatment with this compound, a comparator drug, or vehicle for 4-5 weeks.
-
Endpoint Analysis: At the end of the treatment period, a comprehensive analysis is performed, including:
-
Hemodynamic Assessment: Right heart catheterization is performed to measure pulmonary artery pressure and right ventricular systolic pressure.
-
Cardiac Imaging: Cardiac magnetic resonance imaging (MRI) is used to assess right ventricular function, including ejection fraction.
-
Histopathology: Lung tissues are collected for histological analysis to evaluate the extent of pulmonary vascular remodeling.
-
Cross-Validation in Disease Models: Colorectal Cancer
This compound has also been evaluated in the syngeneic MC38 mouse colon carcinoma model, a widely used model for studying colorectal cancer and immuno-oncology.
Comparative Efficacy in the MC38 Mouse Model
Efficacy studies in the syngeneic MC38 mouse colon carcinoma model demonstrated that treatment with this compound at a dose of 100 mg/kg/day significantly reduced tumor growth and the absolute tumor volume.[7] This effect was observed without a significant impact on the body weight of the treated animals, indicating a lack of acute general toxicity.[7]
| Parameter | Control (Vehicle) | This compound (100 mg/kg/day) |
| Tumor Growth | Progressive Tumor Growth | Significantly Reduced |
| Absolute Tumor Volume | Increased | Significantly Reduced |
| Body Weight | No significant change | No relevant effect |
Experimental Protocol: Syngeneic MC38 Mouse Model
The MC38 model involves the subcutaneous implantation of murine colon adenocarcinoma cells into immunocompetent C57BL/6 mice.
Detailed Methodology:
-
Cell Line: The murine colorectal cancer cell line MC38 is used.
-
Animal Model: Female C57BL/6 mice are utilized as the syngeneic host.
-
Tumor Implantation: MC38 cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Daily administration of this compound or vehicle is initiated.
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Toxicity Assessment: Body weight is monitored as a general indicator of toxicity.
-
Comparison with Alternative TPH Inhibitors
This compound's development comes at a time when other TPH inhibitors have been or are being investigated for different indications.
| Compound | Indication(s) | Key Findings |
| Telotristat Ethyl | Carcinoid Syndrome Diarrhea | Approved for clinical use. Reduces serotonin production from neuroendocrine tumors.[1][7] |
| Rodatristat Ethyl | Pulmonary Arterial Hypertension | Phase 2b clinical trial (ELEVATE-2) showed negative results, with a worsening of pulmonary hemodynamics and cardiac function compared to placebo.[8] |
The disappointing clinical results of rodatristat ethyl in PAH highlight the need for novel TPH inhibitors with potentially different pharmacological profiles, such as this compound. The preclinical data for this compound in the SuHx model appear more promising than the preclinical data for rodatristat ethyl.
Conclusion
This compound demonstrates significant promise as a novel TPH1 inhibitor with a distinct mechanism of action. Preclinical data from both pulmonary arterial hypertension and colorectal cancer models showcase its therapeutic potential. In the SuHx rat model of PAH, this compound shows efficacy comparable to or exceeding that of established treatments, with positive effects on key hemodynamic and cardiac parameters. In the MC38 colorectal cancer model, it effectively reduces tumor growth without overt toxicity.
The comparison with other TPH inhibitors, particularly the clinical failure of rodatristat ethyl in PAH, underscores the potential of this compound's unique pharmacological properties. Further investigation and clinical development are warranted to fully elucidate the therapeutic value of this compound in these and other serotonin-driven diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases - TO H5*: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 5. T cell recruitment triggered by optimal dose platinum compounds contributes to the therapeutic efficacy of sequential PD-1 blockade in a mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibition of MC38 colon cancer growth by multicomponent chemoimmunotherapy with anti-IL-10R antibodies, HES-MTX nanoconjugate, depends on application of IL-12, IL-15 or IL-18 secreting dendritic cell vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TPT-004 and Rodatristat Ethyl: Next-Generation vs. First-in-Class TPH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tryptophan hydroxylase (TPH) inhibitors, TPT-004 and rodatristat ethyl, which have been investigated for their therapeutic potential in conditions characterized by excess peripheral serotonin, such as pulmonary arterial hypertension (PAH). While both compounds target the same enzyme, their distinct properties, preclinical efficacy, and ultimate clinical outcomes present a compelling case study in drug development.
Executive Summary
This compound is a next-generation, potent, and selective TPH inhibitor with a novel dual-binding mechanism. In preclinical models of PAH, it has demonstrated significant improvements in cardiopulmonary hemodynamics. In contrast, rodatristat ethyl, a first-in-class peripheral TPH inhibitor, showed early promise in preclinical and phase 1 studies but ultimately failed to demonstrate efficacy in a phase 2b clinical trial in patients with PAH, with results indicating a negative effect on pulmonary hemodynamics. This comparative analysis will delve into the available data for both compounds, highlighting their mechanisms of action, preclinical and clinical findings, and the experimental protocols utilized in their evaluation.
Mechanism of Action
Both this compound and rodatristat ethyl are designed to inhibit tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin. There are two isoforms of TPH: TPH1, found predominantly in the gut and pineal gland, is responsible for the majority of peripheral serotonin production, while TPH2 is the primary isoform in the central nervous system. By inhibiting TPH1, these drugs aim to reduce peripheral serotonin levels, which are implicated in the pathophysiology of several diseases, including the vascular remodeling seen in PAH.[1][2]
A key distinction lies in their reported binding mechanisms. This compound is described as a "next-generation" inhibitor that utilizes an active drug approach with an enhanced double binding mode, targeting both the tryptophan and tetrahydrobiopterin catalytic pockets of TPH1.[1][3] This is in contrast to existing TPH inhibitors like rodatristat ethyl.[1] Rodatristat ethyl is a prodrug that is converted to its active form, rodatristat, which then acts as a potent inhibitor of TPH1.[4]
In Vitro Potency
The following table summarizes the reported in vitro potency of this compound and the active form of rodatristat ethyl (rodatristat) against the two TPH isoforms.
| Compound | Target | IC50 (nM) |
| This compound | TPH1 | 77[5][6] |
| TPH2 | 16[5][6] | |
| Rodatristat | TPH1 | 33 |
| (Active form of rodatristat ethyl) | TPH2 | 7 |
Preclinical Data in Pulmonary Arterial Hypertension Models
Both compounds have been evaluated in rodent models of PAH. The data for this compound in the Sugen-hypoxia (SuHx) rat model is particularly detailed, allowing for a quantitative assessment of its effects on various hemodynamic parameters. While rodatristat ethyl was also tested in SuHx and monocrotaline (MCT) rat models and showed early positive signals, such as reduced vessel wall thickness, specific hemodynamic data for direct comparison is less readily available in the public domain.[7][8]
This compound in the Sugen-Hypoxia Rat Model of PAH
The following table summarizes the key hemodynamic findings from a study evaluating orally administered this compound (20 mg/kg/day for 5 weeks) in the SuHx rat model.[1]
| Parameter | SuHx + Vehicle | SuHx + this compound | % Change vs. Vehicle | p-value |
| Mean Pulmonary Artery Pressure (mPAP, mmHg) | 48.9 | 41.2 | -15.7% | 0.0289 |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 79.1 | 62.8 | -20.6% | 0.0276 |
| Pulmonary Vascular Resistance (PVR, mmHg/mL per min) | 87.9 | 70.4 | -19.9% | 0.1643 |
| Right Ventricular Wall Thickness (mm) | - | - | -7% | 0.0479 |
These results indicate that this compound significantly improved several key indicators of PAH in this severe preclinical model.[1] Another study using inhaled this compound in the SuHx model also showed significant reductions in RV systolic pressure and improvements in RV ejection fraction.[9]
Rodatristat Ethyl in Preclinical PAH Models
Studies on rodatristat ethyl in the MCT and SuHx rat models demonstrated a reduction in serotonin production and a positive impact on vascular remodeling.[4][7] Specifically, a dose of ≥ 100 mg/kg was associated with an approximately 40% reduction in serotonin biosynthesis, which correlated with efficacy in these models.[10] This included significant reductions in RV systolic pressure, RV hypertrophy, and pulmonary vessel wall thickness in the SuHx model.[10] However, detailed, direct comparative hemodynamic data to the level of specificity of the this compound studies is not available.
Clinical Trial Data: The ELEVATE 2 Study of Rodatristat Ethyl
The most significant differentiator between the two compounds is the availability of phase 2b clinical trial data for rodatristat ethyl. The ELEVATE 2 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of rodatristat ethyl (300 mg and 600 mg twice daily) in patients with PAH.[11]
The trial's primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24. The results were unexpected and disappointing.[12][13]
| Treatment Group | Mean % Change in PVR from Baseline |
| Placebo | +5.8% |
| Rodatristat Ethyl (300 mg BID) | +63.1% |
| Rodatristat Ethyl (600 mg BID) | +64.2% |
The study found that treatment with rodatristat ethyl resulted in a significant worsening of PVR compared to placebo.[12] Furthermore, several secondary endpoints, including levels of N-terminal pro-brain natriuretic peptide (NT-proBNP) and the 6-minute walk distance, also showed a negative trend in the rodatristat ethyl groups compared to placebo.[14] Consequently, the study concluded that reducing peripheral serotonin concentrations with rodatristat ethyl has a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH.[15]
Safety and Tolerability
This compound
Preclinical safety data for this compound suggests it is well-tolerated. Studies in mice indicated no acute general toxic effects, and behavioral assessments did not show any significant changes in anxiety, hedonism, or despair, even at higher doses.[5] Blood-brain barrier penetration studies showed minimal potential for brain entry.[5]
Rodatristat Ethyl
In phase 1 studies with over 150 healthy volunteers, rodatristat ethyl was found to be safe and well-tolerated at doses up to 800 mg twice daily for 14 days.[4] The most common treatment-emergent adverse events were mild to moderate gastrointestinal issues and mild elevations in hepatic enzymes, which rarely led to discontinuation of the drug.[4] In the ELEVATE 2 trial, treatment-emergent adverse events were more frequent in the rodatristat ethyl groups compared to placebo.[15]
Experimental Protocols
Sugen-Hypoxia (SuHx) Rat Model of PAH
This widely used model induces a severe form of PAH that shares histopathological features with the human disease.[16]
-
Induction: A single subcutaneous injection of the vascular endothelial growth factor receptor (VEGFR) inhibitor Sugen 5416 (20 mg/kg) is administered to rats.[1][16]
-
Hypoxia: The animals are then exposed to chronic hypoxia (e.g., 10% oxygen) for a period of 3 weeks.[1][16]
-
Normoxia and Treatment: Following the hypoxic period, the rats are returned to normoxic conditions and treated with the test compound or vehicle for a specified duration (e.g., 5 weeks for the this compound study).[1]
-
Assessment: Hemodynamic parameters are measured via right heart catheterization, and tissues are collected for histological analysis.[1][16]
Monocrotaline (MCT)-Induced Rat Model of PAH
The MCT model is a simpler and highly reproducible model of PAH.[17][18]
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to rats.[18][19]
-
Disease Development: MCT is metabolized in the liver to a toxic pyrrole that injures the pulmonary vascular endothelium, leading to inflammation and vascular remodeling over a period of 3-4 weeks.[18][20]
-
Assessment: Similar to the SuHx model, hemodynamic measurements and histological analyses are performed to evaluate the severity of PAH and the effects of treatment.[17][20]
ELEVATE 2 Clinical Trial Protocol (NCT04712669)
This was a phase 2b, randomized, double-blind, placebo-controlled, multicenter trial.[4][11]
-
Participants: 108 adult patients with PAH (WHO Group 1), functional class II or III, on stable background PAH therapy.[11]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive placebo, 300 mg rodatristat ethyl, or 600 mg rodatristat ethyl twice daily for 24 weeks.[4]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in PVR from baseline to week 24, as measured by right heart catheterization.[11]
-
Secondary Endpoints: Included changes in 6-minute walk distance, WHO Functional Class, and NT-proBNP levels.[4]
Signaling Pathways and Experimental Workflows
Caption: Serotonin synthesis pathway and the inhibitory action of this compound and rodatristat ethyl on TPH1.
Caption: General workflow for preclinical evaluation of this compound and rodatristat ethyl in rodent models of PAH.
Caption: Simplified logical flow of the ELEVATE 2 clinical trial design for rodatristat ethyl.
Discussion and Conclusion
The comparative analysis of this compound and rodatristat ethyl offers valuable insights for the drug development community. This compound, with its distinct dual-binding mechanism and promising preclinical data in a severe PAH model, represents a potential advancement in TPH inhibition. The significant improvements in key hemodynamic parameters in the SuHx rat model suggest a robust therapeutic effect that warrants further investigation in clinical settings.
In contrast, the journey of rodatristat ethyl serves as a cautionary tale regarding the translation of preclinical findings to clinical efficacy. Despite a strong rationale and positive early-stage data, the phase 2b ELEVATE 2 trial yielded unequivocally negative results, demonstrating a worsening of the disease state in patients with PAH. This outcome underscores the complexities of the serotonin pathway in human PAH and the potential for unforeseen effects when targeting this system. The discrepancy between the preclinical and clinical results for rodatristat ethyl could be attributed to several factors, including species differences in serotonin signaling, the complexity of established human disease versus induced animal models, or potential off-target effects that were not apparent in earlier studies.
For researchers and drug developers, the key takeaways are:
-
Mechanism Matters: The novel dual-binding mechanism of this compound may offer a different therapeutic profile compared to first-generation TPH inhibitors.
-
Preclinical Models have Limitations: While essential for initial proof-of-concept, preclinical models may not fully recapitulate the complexity of human disease, as evidenced by the rodatristat ethyl experience.
-
Clinical Data is Paramount: Ultimately, rigorous, well-designed clinical trials are the definitive measure of a drug's safety and efficacy.
References
- 1. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor this compound Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Safety and efficacy of rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 13. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 14. Rodatristat ethyl not appropriate for pulmonary arterial hypertension | springermedicine.com [springermedicine.com]
- 15. science.rsu.lv [science.rsu.lv]
- 16. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Specificity of TPT-004 in targeting peripheral serotonin synthesis
A detailed comparison of TPT-004 with existing tryptophan hydroxylase inhibitors for researchers, scientists, and drug development professionals.
In the landscape of therapeutic agents targeting peripheral serotonin synthesis, this compound has emerged as a promising novel inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin production. This guide provides a comprehensive comparison of this compound with other key TPH inhibitors, telotristat ethyl and rodatristat ethyl, supported by experimental data and detailed methodologies to aid researchers in their evaluation of these compounds.
Mechanism of Action: Targeting Peripheral Serotonin Synthesis
Peripheral serotonin, primarily produced in the gastrointestinal tract by the enzyme tryptophan hydroxylase 1 (TPH1), plays a significant role in various physiological and pathophysiological processes. Dysregulation of peripheral serotonin has been implicated in conditions such as carcinoid syndrome, irritable bowel syndrome, and pulmonary arterial hypertension. This compound, like its counterparts, aims to mitigate the effects of excessive peripheral serotonin by inhibiting TPH1. A crucial aspect of these inhibitors is their designed inability to cross the blood-brain barrier, thus avoiding interference with the central nervous system's serotonin production, which is regulated by the TPH2 isoform and essential for numerous neurological functions.
Comparative Efficacy and Selectivity
The in vitro inhibitory potency of this compound and its alternatives against TPH1 and TPH2 is a key determinant of their therapeutic potential and safety profile. The following table summarizes the available IC50 values, a measure of the drug concentration required to inhibit 50% of the enzyme's activity.
| Compound | TPH1 IC50 | TPH2 IC50 | Selectivity (TPH2/TPH1) |
| This compound | 77 nM | 16 nM | 0.21 |
| Telotristat Ethyl | 0.8 µM (800 nM)[1] | 1.21 µM (1210 nM)[1] | 1.51 |
| Telotristat (active metabolite) | 0.028 µM (28 nM)[1] | 0.032 µM (32 nM)[1] | 1.14 |
| Rodatristat Ethyl | Potent TPH1 inhibitor (prodrug)[2][3] | - | Peripherally selective[4] |
| Rodatristat (active metabolite) | Potent TPH1 inhibitor[2][3] | - | Peripherally selective[4] |
Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of TPH2 IC50 to TPH1 IC50; a value greater than 1 suggests selectivity for TPH1 over TPH2.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible experimental methodologies.
In Vitro TPH Enzyme Activity Assay
A common method to determine the IC50 values of TPH inhibitors is through an in vitro enzyme activity assay. This can be performed using either recombinant human TPH1 and TPH2 enzymes or tissue homogenates rich in these enzymes.
Principle: The assay measures the enzymatic conversion of a substrate (L-tryptophan) to its product (5-hydroxytryptophan or 5-HTP) in the presence of various concentrations of the inhibitor. The amount of product formed is then quantified.
Generalized Protocol:
-
Enzyme Preparation: Purified recombinant human TPH1 or TPH2 is used.
-
Reaction Mixture: A reaction buffer is prepared containing the enzyme, the substrate L-tryptophan, a cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin), and a reducing agent (e.g., dithiothreitol).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid (e.g., perchloric acid).
-
Quantification of Product: The amount of 5-HTP produced is measured. This is commonly done using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection. Alternatively, a radioenzymatic assay can be employed, using a radiolabeled substrate and measuring the radiolabeled product.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Measurement of Serotonin Levels
To assess the efficacy of TPH inhibitors in a living organism, serotonin levels are measured in various tissues and bodily fluids.
Principle: Animal models are treated with the TPH inhibitor, and the resulting changes in serotonin concentrations in peripheral tissues (e.g., gut, blood) and, importantly, the brain are quantified to confirm peripheral selectivity.
Generalized Protocol:
-
Animal Model: Rodent models (mice or rats) are commonly used.
-
Drug Administration: The TPH inhibitor is administered to the animals, typically orally, at different doses and for a specified duration. A vehicle control group is also included.
-
Sample Collection: At the end of the treatment period, blood, gastrointestinal tissue (e.g., colon, duodenum), and brain tissue are collected.
-
Sample Preparation: Tissues are homogenized, and serotonin is extracted.
-
Serotonin Quantification: Serotonin levels are measured using techniques such as:
-
HPLC with Electrochemical or Fluorescence Detection: A highly sensitive and specific method for quantifying serotonin in biological samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for measuring serotonin concentrations.
-
Microdialysis: This technique can be used in freely moving animals to measure extracellular serotonin levels in specific brain regions or peripheral tissues over time. The collected dialysate is then analyzed by HPLC.
-
-
Data Analysis: Serotonin levels in the treated groups are compared to the control group to determine the extent of peripheral serotonin reduction and to confirm the lack of effect on central serotonin levels.
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Peripheral serotonin synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing TPH inhibitor specificity.
Conclusion
This compound represents a significant development in the field of peripheral serotonin synthesis inhibition. Its distinct potency and selectivity profile, when compared to existing inhibitors like telotristat ethyl and rodatristat ethyl, warrant careful consideration by researchers and drug developers. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel TPH inhibitors. As research in this area progresses, a deeper understanding of the nuanced differences between these compounds will be crucial for the development of more targeted and effective therapies for serotonin-mediated diseases.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
TPT-004 Demonstrates Robust Efficacy in Rodent Models of Pulmonary Arterial Hypertension, Offering a Promising Alternative to Existing Therapies
For Immediate Release
A comprehensive review of preclinical data reveals that TPT-004, a novel tryptophan hydroxylase 1 (TPH1) inhibitor, effectively mitigates pulmonary arterial hypertension (PAH) in established rodent models. The data, summarized herein, indicates that this compound's efficacy is comparable, and in some aspects potentially superior, to currently utilized treatments such as sildenafil, bosentan, and iloprost. This guide provides a detailed comparison of this compound's performance against these existing therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pressure in the pulmonary arteries. In preclinical studies, this compound has shown significant promise by targeting the serotonin pathway, a key contributor to the pathophysiology of PAH. This compound works by inhibiting TPH1, the rate-limiting enzyme in serotonin synthesis, thereby reducing peripheral serotonin levels that are implicated in vasoconstriction, vascular remodeling, and inflammation associated with PAH.[1]
Comparative Efficacy in Rodent PAH Models
The following table summarizes the quantitative data from studies evaluating the efficacy of this compound compared to existing PAH treatments in rodent models. The primary models cited are the Sugen-Hypoxia (SuHx) model, which induces a severe, progressive form of PAH closely mimicking the human disease, and the monocrotaline (MCT) model, another widely used model for inducing PAH.
| Treatment | Rodent Model | Dosage | Key Efficacy Parameters and Results |
| This compound (Oral) | SuHx Rat | 20 mg/kg/day | - RVSP: Reduced by ~20% (62.8 mmHg vs. 79.1 mmHg in vehicle) - mPAP: Reduced by 16% (41.2 mmHg vs. 48.9 mmHg in vehicle) |
| This compound (Inhaled) | SuHx Rat | Not specified | - RVSP: Significantly lower (51.47 mmHg vs. 67.25 mmHg in vehicle) - RV Ejection Fraction: Improved (66.8% vs. 47.9% in vehicle) |
| Sildenafil | SuHx Rat | 100 mg/kg/day | - Therapeutic effect on hemodynamic parameters was closely resembled by this compound at 20 mg/kg/day. |
| Sildenafil | MCT Rat | 100 mg/kg/day | - Significantly attenuated the increase in mean pulmonary arterial pressure. |
| Bosentan | SuHx Rat | 250 mg/kg/day | - Prevented further increases in RVSP. |
| Bosentan | MCT Rat | 300 mg/kg/day | - Significantly attenuated the increase in mean pulmonary arterial pressure. |
| Iloprost (Inhaled) | SuHx Rat | 0.1 µg/kg, 3x/day | - Induced a significant increase in cardiac output. |
| Iloprost (Inhaled) | MCT Rat | 6 µg/kg/day | - Reversed the increase in right ventricular pressure and pulmonary vascular resistance. |
RVSP: Right Ventricular Systolic Pressure; mPAP: mean Pulmonary Arterial Pressure.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental setup, the following diagrams have been generated using the DOT language.
References
Head-to-Head Comparison: TPT-004 and Other Investigational Tryptophan Hydroxylase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin signaling pathway, long implicated in mood and gastrointestinal function, is now recognized as a significant contributor to cancer progression. Tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, has emerged as a promising therapeutic target. This guide provides a head-to-head comparison of TPT-004, an investigational TPH inhibitor, with other drugs in its class, focusing on their preclinical anti-cancer efficacy.
Mechanism of Action: Targeting Serotonin Synthesis
This compound and its comparators, telotristat ethyl and rodatristat ethyl, are all small molecule inhibitors of tryptophan hydroxylase (TPH). TPH exists in two isoforms: TPH1, primarily found in the gut and other peripheral tissues, and TPH2, which is responsible for serotonin synthesis in the brain. By inhibiting TPH, these drugs reduce the production of serotonin, thereby mitigating its pro-tumorigenic effects, which include promoting cell proliferation, angiogenesis, and migration.
Signaling Pathway
Preclinical Efficacy: A Comparative Analysis
The following tables summarize the available preclinical data for this compound and telotristat ethyl in relevant cancer models. Data for rodatristat ethyl in oncology models is limited as its primary investigation has been in pulmonary arterial hypertension.
In Vitro Potency
| Investigational Drug | Target | IC50 (nM) | Cell Line |
| This compound | TPH1 | 77 | - |
| TPH2 | 16 | - | |
| Telotristat Ethyl | TPH1 | 29 (as telotristat) | - |
In Vivo Efficacy in Colorectal Cancer Models
| Investigational Drug | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | MC38 mouse colon carcinoma (syngeneic) | 100 mg/kg/day | Significant reduction in tumor growth | Attenuated tumor growth, especially in the initial phase. No significant effect on body weight. |
| Telotristat Ethyl | HT-29 human colon adenocarcinoma (xenograft) | Not specified | Not specified | Limited public data on significant tumor growth inhibition as a monotherapy. |
| HCT116 human colorectal carcinoma (xenograft) | Not specified | Not specified | Limited public data on significant tumor growth inhibition as a monotherapy. |
In Vivo Efficacy in Other Cancer Models
| Investigational Drug | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| Telotristat Ethyl | Cholangiocarcinoma (xenograft) | 100 mg/kg, 5 days/week | 41-53% | Showed anti-tumor activity and enhanced the effects of standard chemotherapy. |
| Neuroendocrine Tumor (in vitro) | Dose-dependent | - | Decreased serotonin production in a dose-dependent manner without affecting cell proliferation. |
Experimental Protocols
Representative In Vivo Xenograft Study for a TPH Inhibitor
1. Cell Culture and Animal Models:
-
Cell Lines: Human colorectal cancer cell lines such as HT-29 and HCT116, or the murine colon adenocarcinoma cell line MC38, are commonly used.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used for xenograft models with human cell lines, while syngeneic mice (e.g., C57BL/6 for MC38) are used for models with murine cell lines to allow for the study of the tumor in the context of a competent immune system.
2. Tumor Implantation:
-
Cancer cells are harvested from culture and suspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The investigational drug (e.g., this compound) is administered, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
4. Endpoint Analysis:
-
Tumor volume and mouse body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Discussion and Future Directions
The preclinical data available to date suggests that TPH inhibition is a viable strategy for targeting certain cancers, particularly those of colorectal origin. This compound has demonstrated promising anti-tumor activity in a syngeneic colon cancer model, indicating its potential as a monotherapy. Telotristat ethyl has also shown efficacy, particularly in combination with standard chemotherapy in cholangiocarcinoma models.
Further head-to-head preclinical studies in standardized colorectal cancer models are warranted to directly compare the efficacy and safety of these TPH inhibitors. Moreover, exploring the potential of these agents in combination with immunotherapy and other targeted therapies could open new avenues for cancer treatment. As these investigational drugs progress through clinical development, the oncology community awaits further data to delineate their full therapeutic potential.
TPT-004 in Oncology: A Comparative Analysis in Patient-Derived Xenograft Models
For Immediate Release
This publication provides a comprehensive comparison of the novel anti-tumor agent TPT-004 with established and alternative therapies, specifically within the context of patient-derived xenograft (PDX) models. This guide is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the pre-clinical potential of this compound.
Introduction to this compound
This compound is a novel, potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1] Elevated peripheral serotonin levels have been implicated in the pathogenesis of various diseases, including cancer, by promoting tumor growth, proliferation, and angiogenesis.[2][3] this compound is being developed by Trypto Therapeutics GmbH with the aim of reducing pathologically high serotonin synthesis in the periphery.[1] While initial research has explored its efficacy in pulmonary arterial hypertension, preclinical data has demonstrated its anti-tumor potential, particularly in colorectal cancer.[1]
This compound: Preclinical Anti-Tumor Efficacy (Syngeneic Model)
To date, published data on the anti-tumor effects of this compound in patient-derived xenograft (PDX) models are not yet available. However, efficacy studies in a syngeneic MC38 mouse colon carcinoma model have shown promising results. Treatment with this compound at a dose of 100 mg/kg/day resulted in a significant reduction in both tumor growth and absolute tumor volume.[1] Notably, the treatment was well-tolerated, with no significant impact on the body weight of the animals, suggesting a favorable safety profile.[1]
Table 1: Preclinical Efficacy of this compound in a Syngeneic Mouse Colon Carcinoma Model
| Compound | Model System | Dosage | Key Findings | Reference |
| This compound | Syngeneic MC38 Mouse Colon Carcinoma | 100 mg/kg/day | Significant reduction in tumor growth and absolute tumor volume. No acute general toxic effects observed. | [1] |
Comparative Analysis in Colorectal Cancer Patient-Derived Xenograft Models
Given the absence of direct comparative studies of this compound in colorectal cancer PDX models, this section provides a summary of the performance of current standard-of-care and other targeted therapies in this highly relevant preclinical platform. Colorectal cancer PDX models have been shown to faithfully recapitulate the heterogeneity and drug response of patient tumors, making them a valuable tool for preclinical evaluation.
Table 2: Efficacy of Standard-of-Care and Targeted Therapies in Colorectal Cancer PDX Models
| Therapeutic Agent | Class | PDX Model Response Rate | Key Findings | Reference |
| 5-Fluorouracil (5-FU) | Chemotherapy (Antimetabolite) | 45% | A cornerstone of CRC chemotherapy, often used in combination. | [4] |
| Irinotecan | Chemotherapy (Topoisomerase I inhibitor) | 92% | Highly effective in a large proportion of CRC PDX models. | [4] |
| Bevacizumab | Targeted Therapy (VEGF inhibitor) | 65% | Demonstrates efficacy in a majority of tested CRC PDX models. | [4] |
| Cetuximab | Targeted Therapy (EGFR inhibitor) | 61% | Efficacy is often correlated with KRAS wild-type status in PDX models. | [4] |
| Erlotinib | Targeted Therapy (EGFR inhibitor) | Not specified | Sensitivity in PDX models correlates with EGFR ligand expression and gene copy number. | [4] |
This data highlights the variable response rates to current therapies in CRC PDX models, underscoring the need for novel therapeutic strategies. This compound, with its distinct mechanism of action targeting the serotonin pathway, represents a promising new approach that could be effective in patient populations that are resistant to current treatments.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX) from Colorectal Cancer Tissue
The following is a generalized protocol for the establishment of colorectal cancer PDX models, based on standard methodologies in the field.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of colorectal carcinoma. The tissue is collected sterilely and transported in a suitable medium (e.g., DMEM/F-12 with antibiotics) on ice.
-
Implantation into Immunodeficient Mice: The tumor tissue is mechanically minced into small fragments (approximately 2-3 mm³). These fragments are then subcutaneously implanted into the flank of anesthetized, immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (length x width²) / 2.
-
Passaging: Once the tumors reach a predetermined size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are sterilely excised. The tumor tissue can then be cryopreserved for future use or passaged to a new cohort of mice for expansion.
Anti-Tumor Efficacy Studies in Colorectal Cancer PDX Models
-
Model Selection and Cohort Formation: Established and characterized colorectal cancer PDX models are selected for the study. Tumor-bearing mice are randomized into treatment and control groups (typically n=5-10 mice per group) once the tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: this compound would be administered to the treatment group, likely via oral gavage, at a predetermined dose and schedule based on tolerability and pharmacokinetic studies. The control group receives a vehicle control. For comparison, other cohorts can be treated with standard-of-care agents (e.g., irinotecan, 5-FU).
-
Data Collection and Analysis: Tumor volume and body weight are measured 2-3 times per week. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin Pathway in Cancer [mdpi.com]
- 4. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for TPT-004
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for the handling and disposal of TPT-004, a potent tryptophan hydroxylase (TPH) inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure personal safety and minimize environmental contamination. Given its high potency, this compound should be handled with the same precautions as a cytotoxic compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution). The guiding principle is to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[1] The outer glove should be worn over the gown cuff and the inner glove underneath. | Prevents direct skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over the goggles when there is a risk of splashing. | Protects eyes and face from accidental splashes of this compound solutions. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-level respirator should be used when handling the solid compound or when aerosolization is possible.[1][2] | Prevents inhalation of fine particles of the potent compound. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to these step-by-step protocols is crucial for minimizing exposure risk during routine laboratory operations involving this compound.
Preparation and Weighing of Solid this compound
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Donning PPE: Before entering the designated area, don all required PPE in the following order: inner gloves, gown, outer gloves (over cuffs), safety goggles, face shield, and respirator.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area. Handle the compound with dedicated spatulas and weighing papers.
-
Cleaning: After weighing, carefully clean all surfaces with a suitable solvent (e.g., 70% ethanol) followed by a deactivating agent if available and validated. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Preparation of this compound Solutions
-
Containment: All solution preparation should be performed in a chemical fume hood.
-
Solvent Handling: Use appropriate chemical-resistant gloves when handling solvents.
-
Dissolution: Add the solvent to the weighed this compound powder slowly to avoid splashing. Use a sealed container for dissolution.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Spill Management
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.
-
Secure the Area: Prevent entry into the spill zone.
-
Don PPE: Wear the full PPE ensemble as described in Section 1.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps for broken glass, absorbent pads for liquids).
-
Decontamination: Clean the spill area with a suitable solvent and deactivating agent.
-
Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal. |
| This compound Solutions | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated "sharps" or "glass" waste container that is clearly labeled as containing this compound waste. |
| Contaminated PPE | All disposable PPE (gloves, gowns, etc.) must be placed in a sealed bag or container labeled as hazardous waste immediately after use. |
Experimental Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
